Product packaging for 2-tert-Butyl-4-hydroxyanisole-d3(Cat. No.:)

2-tert-Butyl-4-hydroxyanisole-d3

Número de catálogo: B129344
Peso molecular: 183.26 g/mol
Clave InChI: IMOYOUMVYICGCA-GKOSEXJESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2-tert-Butyl-4-hydroxyanisole-d3, also known as this compound, is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 183.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O2 B129344 2-tert-Butyl-4-hydroxyanisole-d3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-tert-butyl-4-(trideuteriomethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOYOUMVYICGCA-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-tert-Butyl-4-hydroxyanisole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3), a deuterated isotopologue of the widely used antioxidant, butylated hydroxyanisole (BHA). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. The guide covers the core chemical properties, synthesis, and analytical methodologies, as well as the known biological effects and mechanisms of action of its non-deuterated counterpart, BHA. Detailed experimental protocols and data are presented to facilitate its application in research settings, particularly in pharmacokinetic and metabolic studies where it serves as an invaluable internal standard.

Introduction

This compound is the deuterium-labeled form of 2-tert-butyl-4-hydroxyanisole (B1682940), a major isomer of the synthetic antioxidant butylated hydroxyanisole (BHA). BHA is extensively used as a preservative in the food, cosmetics, and pharmaceutical industries to prevent oxidative degradation of fats and oils.[1] The deuteration of the methoxy (B1213986) group in this compound makes it an ideal internal standard for mass spectrometry-based quantitative analysis.[2][3] Its increased mass allows for clear differentiation from the endogenous or unlabeled analyte, thereby improving the accuracy and precision of analytical methods.[2][3] This guide will delve into the specific chemical properties of the deuterated compound, alongside relevant information from its well-studied non-deuterated analog.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. Data for the non-deuterated form (2-tert-Butyl-4-hydroxyanisole) is also provided for comparison, as specific experimental data for the deuterated compound is limited.

Table 1: Core Chemical Properties

PropertyThis compound2-tert-Butyl-4-hydroxyanisole
Molecular Formula C₁₁H₁₃D₃O₂C₁₁H₁₆O₂
Molecular Weight 183.26 g/mol 180.24 g/mol
CAS Number 1794892-02-688-32-4
IUPAC Name 2-tert-butyl-4-(methoxy-d3)phenol2-tert-butyl-4-methoxyphenol
Synonyms BHA-d3, 3-tert-Butyl-4-methoxyphenol-d32-BHA, 3-tert-Butyl-4-methoxyphenol

Table 2: Physical Properties

PropertyThis compound2-tert-Butyl-4-hydroxyanisole
Appearance Waxy solid (inferred from BHA)White to yellowish waxy solid
Melting Point Not available48-55 °C
Boiling Point Not available264-270 °C
Solubility Not availableInsoluble in water; soluble in ethanol, acetone, DMSO, fats, and oils[4]
Isotopic Purity ≥98 atom % DN/A
Chemical Purity ≥97%≥98.5%

Synthesis and Manufacturing

A general synthesis strategy for the non-deuterated 2-tert-butyl-4-hydroxyanisole is as follows:

  • Reaction Setup : p-Methoxyphenol is reacted with tert-butanol (B103910) or isobutylene (B52900) in the presence of a catalyst.

  • Catalyst : Acidic catalysts such as phosphoric acid, sulfuric acid, or solid acid catalysts like hydrogen Y molecular sieves are commonly employed.[5]

  • Solvent : A non-polar solvent such as hexane (B92381) may be used.

  • Reaction Conditions : The reaction is typically carried out at elevated temperatures (e.g., 80-180 °C).[5]

  • Purification : The resulting mixture of 2- and 3-isomers is then purified, often by distillation or chromatography, to isolate the 2-tert-butyl-4-hydroxyanisole.

To synthesize the deuterated compound, a common strategy would be to use a deuterated methylating agent, such as deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄), to introduce the trideuteromethyl group onto the corresponding phenol (B47542) precursor.

Analytical Methods

This compound is primarily used as an internal standard in chromatographic and mass spectrometric methods for the quantification of BHA in various matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common analytical technique for the quantification of BHA, where BHA-d3 serves as an ideal internal standard.

Experimental Protocol: Quantification of BHA in Biological Samples

  • Sample Preparation :

    • To 1 mL of plasma or homogenized tissue, add a known concentration of this compound (e.g., 100 ng/mL) as the internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane and isopropanol).

    • Vortex and centrifuge the sample to separate the organic and aqueous layers.

    • Evaporate the organic layer to dryness under a stream of nitrogen. .

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]

  • LC-MS/MS Conditions :

    • LC Column : A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically used.

    • Mobile Phase : A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.[7]

    • Flow Rate : A typical flow rate is 0.3-0.5 mL/min.

    • Mass Spectrometry : Electrospray ionization (ESI) in negative ion mode is often used.[7]

    • MRM Transitions :

      • BHA: m/z 179.1 → 164.1

      • BHA-d3: m/z 182.1 → 167.1

dot

G LC-MS/MS Workflow for BHA Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample spike Spike with BHA-d3 (Internal Standard) start->spike extract Liquid-Liquid Extraction spike->extract evap Evaporate Solvent extract->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Caption: Workflow for BHA quantification using BHA-d3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

  • ¹H NMR : The proton NMR spectrum of the non-deuterated compound would show characteristic signals for the aromatic protons, the tert-butyl protons, and the methoxy protons. In the deuterated analog, the signal corresponding to the methoxy protons would be absent.

  • ¹³C NMR : The carbon NMR would show distinct signals for each carbon atom in the molecule.

  • ²H NMR : Deuterium NMR would show a signal corresponding to the deuterated methoxy group.

Biological Activity and Mechanism of Action

The biological activity of this compound is expected to be very similar to that of its non-deuterated counterpart, BHA. The primary biological effect of BHA is its antioxidant activity.

Antioxidant Mechanism and the Nrf2 Signaling Pathway

BHA exerts its antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Mechanism of Action:

  • Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.

  • BHA and its metabolites can react with cysteine residues on Keap1, leading to a conformational change in Keap1.[2]

  • This conformational change prevents Keap1 from binding to Nrf2, thus inhibiting Nrf2 degradation.

  • Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

  • This leads to the upregulation of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[8] These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and electrophilic carcinogens.

dot

G Nrf2 Signaling Pathway Activation by BHA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BHA BHA / BHA-d3 Keap1 Keap1 BHA->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & promotes degradation Ub Ubiquitin Proteasome Proteasome Degradation Nrf2->Proteasome degraded Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Ub->Nrf2 Nucleus Nucleus ARE ARE Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1, GSTs) ARE->Genes activates transcription Response Cellular Protection Genes->Response Nrf2_n->ARE binds

References

An In-Depth Technical Guide to the Synthesis of 2-tert-Butyl-4-hydroxyanisole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-tert-Butyl-4-hydroxyanisole-d3. The synthesis is strategically designed in two main stages: the selective synthesis of the precursor, 2-tert-Butyl-4-hydroxyanisole, followed by the deuteration of the methoxy (B1213986) group. This methodology is tailored to circumvent the common issue of isomeric mixtures often encountered in the production of butylated hydroxyanisole (BHA) derivatives.

I. Synthesis of 2-tert-Butyl-4-hydroxyanisole (Precursor)

The selected pathway for the synthesis of the non-deuterated precursor, 2-tert-Butyl-4-hydroxyanisole, involves the methoxylation of 4-bromo-2-tert-butylphenol. This method is advantageous as it selectively yields the desired 2-tert-butyl isomer, thus avoiding the challenging separation from the 3-tert-butyl isomer that is a common byproduct in other synthetic routes, such as the direct alkylation of 4-hydroxyanisole.[1]

Experimental Protocol: Methoxylation of 4-bromo-2-tert-butylphenol[1]

Materials:

  • 4-bromo-2-tert-butylphenol

  • Sodium methoxide (B1231860) (CH₃ONa) solution in methanol (B129727) (e.g., 30%)

  • Copper catalyst (e.g., anhydrous CuCO₃·Cu(OH)₂)

  • Sodium sulfite (B76179) (Na₂SO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol (CH₃OH)

  • Hydrobromic acid (HBr) solution (e.g., 48%)

  • Distilled water

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Heating mantle with magnetic stirrer

  • Distillation apparatus

  • Thermometer

  • Separatory funnel

Procedure:

  • To a three-necked flask, add a 30% solution of sodium methoxide in methanol.

  • To this solution, add 4-bromo-2-tert-butylphenol, the copper catalyst, anhydrous sodium sulfite, and a catalytic amount of N,N-dimethylformamide.

  • Heat the mixture under a nitrogen atmosphere to a temperature range of 85-95°C.

  • Distill off the methanol over a period of approximately 4.5 hours.

  • After distillation, add distilled water to the remaining mixture. An exothermic reaction will occur.

  • Neutralize the reaction mixture to a pH of 7 with a 48% hydrobromic acid solution at a temperature of 70-75°C.

  • The organic layer containing the product can then be separated. Further purification can be achieved through distillation or recrystallization.

Quantitative Data:

ParameterValueReference
Purity of 2-tert-Butyl-4-hydroxyanisole>99%[1]

II. Deuteration of 2-tert-Butyl-4-hydroxyanisole

The deuteration of 2-tert-Butyl-4-hydroxyanisole is achieved through a Williamson ether synthesis. This classic and reliable method involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack a deuterated methylating agent, such as deuterated methyl iodide (CD₃I). This reaction specifically introduces the deuterium (B1214612) label onto the methoxy group, yielding the final product, this compound, with the IUPAC name 3-(tert-butyl)-4-(methoxy-d3)phenol.[2]

Experimental Protocol: Williamson Ether Synthesis for Deuteromethylation

Materials:

  • 2-tert-Butyl-4-hydroxyanisole

  • A strong base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))

  • Deuterated methyl iodide (CD₃I)

  • Anhydrous aprotic solvent (e.g., acetone, acetonitrile, or N,N-dimethylformamide)

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-tert-Butyl-4-hydroxyanisole in the chosen anhydrous aprotic solvent.

  • Add the strong base portion-wise to the solution at room temperature and stir for approximately 30 minutes to an hour to ensure complete deprotonation to the phenoxide.

  • Cool the reaction mixture in an ice bath and add deuterated methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Expected Quantitative Data:

ParameterExpected Value
Reaction YieldHigh
Deuterium Incorporation>98%

III. Characterization Data

Spectroscopic Data for 2-tert-Butyl-4-hydroxyanisole (Non-deuterated)

The following table summarizes the key mass spectrometry peaks for the non-deuterated precursor.

m/zInterpretationReference
180Molecular Ion [M]⁺[3][4]
165[M - CH₃]⁺[3][4]
137[M - C₃H₇]⁺[3]
Expected Spectroscopic Data for this compound

Mass Spectrometry:

The electron ionization mass spectrum of the deuterated product is expected to show a molecular ion peak at m/z 183, which is 3 mass units higher than the non-deuterated analog due to the three deuterium atoms in the methoxy group. The fragmentation pattern would also shift accordingly. For instance, the loss of the deuterated methyl group would result in a peak at m/z 165, similar to the non-deuterated compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to be very similar to its non-deuterated counterpart, with the key difference being the absence of the singlet corresponding to the methoxy protons (O-CH₃), which typically appears around 3.8 ppm.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the carbon of the deuterated methoxy group (O-CD₃) will exhibit a multiplet due to coupling with deuterium (a spin-1 nucleus), and its chemical shift may be slightly different from the non-deuterated analog.

IV. Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Deuteration 4-bromo-2-tert-butylphenol 4-bromo-2-tert-butylphenol 2-tert-Butyl-4-hydroxyanisole 2-tert-Butyl-4-hydroxyanisole 4-bromo-2-tert-butylphenol->2-tert-Butyl-4-hydroxyanisole  CH3ONa, Cu catalyst, DMF  Heat Precursor 2-tert-Butyl-4-hydroxyanisole Final_Product This compound Precursor->Final_Product  1. Base (e.g., NaH)  2. CD3I

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Deuteration

Deuteration_Workflow A Dissolve 2-tert-Butyl-4-hydroxyanisole in anhydrous aprotic solvent B Add strong base (e.g., NaH) under inert atmosphere A->B C Stir for 30-60 min B->C D Cool to 0°C and add CD3I C->D E Reflux and monitor by TLC D->E F Quench with aq. NH4Cl E->F G Extract with diethyl ether F->G H Wash with H2O and brine G->H I Dry with Na2SO4, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for the deuteromethylation step.

References

An In-Depth Technical Guide to 2-tert-Butyl-4-hydroxyanisole-d3 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3) is the deuterium-labeled analogue of 2-tert-butyl-4-hydroxyanisole (B1682940), a primary isomer of the widely used synthetic antioxidant butylated hydroxyanisole (BHA). In the realms of pharmaceutical research, drug development, and analytical sciences, BHA-d3 serves as an invaluable tool, primarily utilized as an internal standard for the precise quantification of BHA in complex biological and food matrices.[1][2][3][4] The incorporation of three deuterium (B1214612) atoms in the methoxy (B1213986) group provides a distinct mass shift without significantly altering the physicochemical properties, making it an ideal candidate for mass spectrometry-based analytical methods.[5][6][7][8][9][10][11] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical applications, and biological interactions of this compound.

Chemical and Physical Properties

This compound is a stable, non-radioactive isotopologue of 2-tert-butyl-4-hydroxyanisole. The key quantitative data for both the deuterated and non-deuterated forms are summarized in the table below for easy comparison.

PropertyThis compound2-tert-Butyl-4-hydroxyanisole
IUPAC Name 2-tert-butyl-4-(methoxy-d3)phenol2-tert-butyl-4-methoxyphenol
Synonyms BHA-d3, 2-BHA-d32-BHA, 3-tert-Butyl-4-methoxyphenol
CAS Number 1794892-02-688-32-4[12][13]
Molecular Formula C₁₁H₁₃D₃O₂C₁₁H₁₆O₂[12][13]
Molecular Weight 183.28 g/mol 180.24 g/mol [12]
Appearance White to off-white solid (predicted)White to off-white crystalline solid
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile (B52724), DMSO)Soluble in organic solvents, insoluble in water

Synthesis of this compound

Proposed Synthesis Workflow:

cluster_0 Synthesis of this compound 2_tert_butylhydroquinone 2-tert-Butylhydroquinone Reaction Deuteromethylation Reaction 2_tert_butylhydroquinone->Reaction CD3I Deuterated Methyl Iodide (CD3I) CD3I->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Purification Purification (Chromatography) Reaction->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

  • Reactant Preparation: In a round-bottom flask, dissolve 2-tert-butylhydroquinone in a suitable polar aprotic solvent such as acetone.

  • Addition of Base: Add a slight molar excess of a mild base, for example, potassium carbonate (K₂CO₃), to the solution.

  • Deuteromethylation: While stirring, add a stoichiometric equivalent of deuterated methyl iodide (CD₃I) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and allow it to react for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: The crude product is then purified using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the desired this compound isomer.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on the known data for the non-deuterated compound and the effects of deuterium substitution.

¹H NMR: The ¹H NMR spectrum is expected to be very similar to that of 2-tert-butyl-4-hydroxyanisole, with the key difference being the absence of the singlet corresponding to the methoxy protons (O-CH₃) which is typically observed around 3.8 ppm.

¹³C NMR: The ¹³C NMR spectrum will also be similar to the non-deuterated analogue. The carbon of the deuterated methoxy group (CD₃) will exhibit a multiplet with a lower intensity due to coupling with deuterium and the characteristic triplet of triplets for a CD₃ group might be observed with high-resolution instruments.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 183, which is 3 mass units higher than the non-deuterated compound (m/z 180). The fragmentation pattern is expected to be similar, with key fragments showing a +3 Da shift if they retain the deuterated methoxy group. A prominent fragment for the non-deuterated compound is the loss of a methyl group ([M-15]⁺) to give an ion at m/z 165. For the deuterated compound, the loss of a CD₃ group ([M-18]⁺) would result in an ion at m/z 165.

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of BHA in various matrices.

GC-MS Method for BHA Analysis in Biological Samples

This protocol is adapted from a method used for the determination of BHA and its metabolites in rat plasma and tissues.

Experimental Workflow:

cluster_1 GC-MS Analysis of BHA using BHA-d3 Internal Standard Sample Biological Sample (Plasma/Tissue Homogenate) IS_Spiking Spike with this compound Sample->IS_Spiking Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) IS_Spiking->Extraction Derivatization Derivatization (e.g., with Trifluoroacetic Anhydride) Extraction->Derivatization Organic Phase GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification (Selected Ion Monitoring) GC_MS->Quantification

Caption: Workflow for the GC-MS analysis of BHA using a deuterated internal standard.

Detailed Protocol:

  • Sample Preparation: Homogenize tissue samples in an appropriate buffer. For plasma samples, use directly.

  • Internal Standard Spiking: To a known volume of the sample (e.g., 1 mL), add a precise amount of this compound solution in a suitable solvent (e.g., methanol) to achieve a final concentration within the linear range of the assay.

  • Extraction: Perform a liquid-liquid extraction by adding an immiscible organic solvent such as dichloromethane. Vortex vigorously and then centrifuge to separate the layers.

  • Derivatization: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of solvent and add a derivatizing agent like trifluoroacetic anhydride (B1165640) to improve the chromatographic properties of the analyte and internal standard.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into a GC-MS system.

    • Gas Chromatograph: Use a suitable capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient program should be optimized to ensure good separation of the analytes from matrix components.

    • Mass Spectrometer: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the derivatized analyte and the deuterated internal standard. For example, monitor the molecular ions or specific fragment ions.

  • Quantification: Construct a calibration curve by analyzing a series of standards with known concentrations of BHA and a fixed concentration of the internal standard. The concentration of BHA in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LC-MS/MS Method for BHA Analysis in Food and Biological Matrices

This protocol provides a general framework for the development of a robust LC-MS/MS method for BHA quantification.

Experimental Workflow:

cluster_2 LC-MS/MS Analysis of BHA using BHA-d3 Internal Standard Sample_Prep Sample Preparation (e.g., Homogenization, Extraction) IS_Addition Addition of this compound Sample_Prep->IS_Addition Cleanup Solid-Phase Extraction (SPE) or QuEChERS IS_Addition->Cleanup LC_Separation LC Separation (Reversed-Phase C18 column) Cleanup->LC_Separation Eluate MS_Detection Tandem MS Detection (MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for the LC-MS/MS analysis of BHA with a deuterated internal standard.

Detailed Protocol:

  • Sample Preparation: For solid food samples, homogenize a representative portion. For liquid samples like milk or beverages, use a measured volume.

  • Internal Standard Addition: Add a known amount of this compound to the sample at the beginning of the extraction process to account for any analyte loss during sample preparation.

  • Extraction and Cleanup:

    • For fatty matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or solid-phase extraction (SPE) with a C18 cartridge is recommended to remove lipids and other interferences.

    • For biological fluids, protein precipitation followed by SPE can be employed.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Use a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid to improve peak shape.

    • Tandem Mass Spectrometer: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both BHA and BHA-d3. For BHA, a possible transition is m/z 181 → 166 (for the [M+H]⁺ ion), and for BHA-d3, the corresponding transition would be m/z 184 → 169.

  • Quantification: Similar to the GC-MS method, create a calibration curve using the peak area ratios of the analyte to the internal standard and determine the concentration of BHA in the samples.

Biological Interactions and Signaling Pathways

Beyond its role as an antioxidant, recent research has unveiled a more specific biological activity of BHA. It has been demonstrated that BHA can act as a direct inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial regulator of cellular inflammation and cell death pathways such as necroptosis and apoptosis.[15][16] This finding has significant implications for interpreting previous studies that attributed the biological effects of BHA solely to its antioxidant properties.

RIPK1 Signaling Pathway and Inhibition by BHA:

cluster_3 BHA Inhibition of the RIPK1 Signaling Pathway cluster_4 Cell Death Pathways TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I NFkB NF-κB Activation Complex_I->NFkB Pro-survival signaling Complex_IIa Complex IIa (TRADD, FADD, Caspase-8, RIPK1) Complex_I->Complex_IIa Switch to cell death Complex_IIb Complex IIb / Necrosome (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Switch to cell death Survival Cell Survival & Inflammation NFkB->Survival Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis Complex_IIb->Necroptosis BHA BHA (and its deuterated analog) BHA->Complex_IIa Inhibits RIPK1 kinase activity BHA->Complex_IIb Inhibits RIPK1 kinase activity

References

An In-depth Technical Guide to 2-tert-Butyl-4-hydroxyanisole-d3 (CAS: 1794892-02-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-tert-Butyl-4-hydroxyanisole-d3 (CAS: 1794892-02-6), a deuterated analog of the widely used synthetic antioxidant, Butylated Hydroxyanisole (BHA). Primarily utilized as a high-purity internal standard, this stable isotope-labeled compound is indispensable for accurate and precise quantification of BHA in complex matrices such as pharmaceuticals, food products, and biological samples. This document details its physicochemical properties, outlines a typical synthesis approach, and provides in-depth experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, it explores the biological role of its non-deuterated counterpart, BHA, focusing on its antioxidant mechanism and its modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress.

Introduction

This compound is the deuterium-labeled form of 2-tert-Butyl-4-hydroxyanisole, one of the two isomers that constitute commercial Butylated Hydroxyanisole (BHA). BHA has been extensively used since the 1940s as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation of fats and oils. Given its widespread use, the accurate monitoring of BHA levels is crucial for regulatory compliance and safety assessment.

The incorporation of three deuterium (B1214612) atoms into the methoxy (B1213986) group of 2-tert-Butyl-4-hydroxyanisole results in a molecule with a distinct mass-to-charge ratio (m/z) while retaining nearly identical chemical and physical properties to the unlabeled analyte. This makes it an ideal internal standard for mass spectrometry-based quantitative methods, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.

Physicochemical and Spectral Data

Quantitative data for this compound is primarily derived from its certificate of analysis as a reference standard and is compared here with its non-deuterated analog. The physical properties are expected to be nearly identical to the unlabeled compound.

PropertyThis compound2-tert-Butyl-4-hydroxyanisole (non-deuterated)
CAS Number 1794892-02-688-32-4
Molecular Formula C₁₁H₁₃D₃O₂C₁₁H₁₆O₂
Molecular Weight 183.26 g/mol 180.25 g/mol [1]
Appearance White to off-white solid (inferred)White or slightly yellow waxy solid[1]
Melting Point ~69-71 °C (estimated)69-71 °C
Boiling Point ~264-270 °C (estimated)264-270 °C
Solubility Insoluble in water; Soluble in ethanol, acetone, DMSO (inferred)Insoluble in water; Soluble in ethanol, acetone, DMSO
Primary Application Internal standard for mass spectrometry[2]Antioxidant, food preservative[1]

Note: Specific experimental data for the deuterated compound is limited. Properties are largely inferred from the non-deuterated analog and supplier information.

Synthesis Overview

The synthesis of deuterated phenolic compounds like this compound typically involves isotopic labeling of a precursor or the final molecule. A common strategy for introducing a trideuteromethyl (-CD₃) group is to use a deuterated methylating agent.

A plausible synthetic route involves the O-methylation of the corresponding hydroquinone (B1673460) precursor, 3-tert-butylbenzene-1,4-diol, using a deuterated methylating agent such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄) under basic conditions.

G cluster_synthesis Conceptual Synthesis Workflow Precursor 3-tert-butylbenzene-1,4-diol Product This compound Precursor->Product O-methylation Reagent Base (e.g., NaH) + Deuterated Methylating Agent (e.g., CD₃I) Reagent->Product Purification Purification (e.g., Chromatography) Product->Purification

Conceptual workflow for the synthesis of this compound.

Biological Activity of Butylated Hydroxyanisole (BHA)

The biological significance of this compound is intrinsically linked to its non-deuterated counterpart, BHA, which is a potent antioxidant.

Antioxidant Mechanism of Action

BHA's primary mechanism of action is as a free radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to lipid free radicals (R•, RO•, or ROO•), which are formed during the initial stages of oxidation. This process neutralizes the radicals and terminates the auto-oxidation chain reaction, thereby preventing the rancidification of fats and oils. The resulting BHA radical is stabilized by resonance within the aromatic ring, making it relatively unreactive.

Modulation of the Keap1-Nrf2 Signaling Pathway

Beyond direct radical scavenging, BHA exerts a significant protective effect within cells by activating the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response.

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.

Electrophiles and reactive oxygen species (ROS), or compounds like BHA, can react with highly sensitive cysteine residues on Keap1.[3][4] This induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[3][5] Consequently, newly synthesized Nrf2 is able to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[6] This leads to the upregulated expression of Phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and glutathione (B108866) S-transferases (GSTs), bolstering the cell's defense against oxidative stress.[7]

G cluster_pathway BHA-Mediated Activation of the Keap1-Nrf2 Pathway cluster_basal Basal State (Low Stress) cluster_activated Activated State (High Stress) BHA BHA / Oxidative Stress Keap1 Keap1 BHA->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Proteasome Proteasome Degradation Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Accumulates & Translocates to Nucleus Ub Ubiquitin Ub->Nrf2 ARE ARE Nrf2_nuc->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, GSTs) ARE->Genes Promotes Transcription

Simplified signaling pathway of Keap1-Nrf2 activation by BHA.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of BHA. Below is a detailed methodology for a typical LC-MS/MS workflow.

Quantification of BHA in a Biological Matrix (e.g., Plasma)

This protocol outlines the steps for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_workflow LC-MS/MS Quantification Workflow Sample 1. Sample Collection (e.g., 100 µL Plasma) Spike 2. Internal Standard Spiking (Add known amount of BHA-d3) Sample->Spike Precip 3. Protein Precipitation (Add Acetonitrile (B52724), Vortex, Centrifuge) Spike->Precip Extract 4. Supernatant Transfer (Transfer clear supernatant) Precip->Extract Inject 5. LC-MS/MS Injection (Inject onto LC system) Extract->Inject Analysis 6. Data Analysis (Ratio of BHA/BHA-d3 peak areas vs. Calibration Curve) Inject->Analysis

Experimental workflow for BHA quantification using a deuterated internal standard.

5.1.1. Materials and Reagents

  • This compound (Internal Standard, IS)

  • 2-tert-Butyl-4-hydroxyanisole (Analyte Standard)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Control Plasma (Analyte-free)

5.1.2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve BHA and BHA-d3 in acetonitrile to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the BHA stock solution with acetonitrile:water (1:1) to prepare a series of calibration standards (e.g., 1-1000 ng/mL).

  • Internal Standard Working Solution: Dilute the BHA-d3 stock solution to a fixed concentration (e.g., 100 ng/mL) for spiking into all samples.

5.1.3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the BHA-d3 internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

5.1.4. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrument used.

ParameterTypical Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Start at 25% B, ramp to 90% B over 4 min, hold for 0.5 min, return to initial conditions
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-) or Atmospheric Pressure Chemical Ionization (APCI)[8][9]
MRM Transitions BHA: Q1: 179.1 -> Q3: 164.1 (Quantifier), Q3: 136.1 (Qualifier) BHA-d3: Q1: 182.1 -> Q3: 167.1 (Quantifier)
Gas Temperature 300 °C
Nebulizer Pressure 40 psi

Note: The Multiple Reaction Monitoring (MRM) transition for BHA in negative mode often corresponds to the deprotonated molecule [M-H]⁻ at m/z 179.1, fragmenting to m/z 164.1 due to the loss of a methyl group (-CH₃).[10] The corresponding transition for BHA-d3 would be [M-H]⁻ at m/z 182.1 fragmenting to m/z 167.1 from the loss of a deuterated methyl group (-CD₃).

5.1.5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of BHA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a critical analytical tool for researchers and quality control professionals who require reliable quantification of BHA. Its use as an internal standard in LC-MS/MS methods ensures a high degree of accuracy and precision by compensating for analytical variability. Understanding the foundational antioxidant mechanisms and the cytoprotective signaling pathways modulated by its non-deuterated analog, BHA, provides essential context for its application in safety, efficacy, and metabolic studies. The detailed protocols and data presented in this guide serve as a robust resource for the effective implementation of this deuterated standard in a research or drug development setting.

References

physical and chemical properties of 2-tert-Butyl-4-hydroxyanisole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butyl-4-hydroxyanisole-d3 (d3-BHA) is the deuterated analog of the synthetic antioxidant 2-tert-butyl-4-hydroxyanisole (B1682940) (BHA). BHA is a widely used preservative in the food, cosmetics, and pharmaceutical industries to prevent oxidative degradation. The deuteration of BHA, specifically on the methoxy (B1213986) group, makes it a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard for the accurate quantification of BHA in biological matrices. This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological significance of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. The data for the non-deuterated form, 2-tert-Butyl-4-hydroxyanisole, is also provided for comparison. The primary difference between the two compounds is the isotopic substitution of three hydrogen atoms with deuterium (B1214612) on the methoxy group, resulting in a slightly higher molecular weight for the deuterated compound.

PropertyThis compound2-tert-Butyl-4-hydroxyanisole
CAS Number 1794892-02-6[1]88-32-4
Molecular Formula C₁₁H₁₃D₃O₂C₁₁H₁₆O₂
Molecular Weight 183.26 g/mol 180.24 g/mol
Appearance White to off-white solidWaxy solid
Melting Point Not explicitly reported; expected to be similar to the non-deuterated form.48-55 °C
Boiling Point Not explicitly reported; expected to be similar to the non-deuterated form.264-270 °C
Solubility Slightly soluble in Chloroform and Methanol.Insoluble in water; soluble in ethanol, methanol, propylene (B89431) glycol, fats, and oils.

Synthesis

The synthesis of 2-tert-Butyl-4-hydroxyanisole is typically achieved through the alkylation of 4-methoxyphenol (B1676288) with isobutylene (B52900). For the synthesis of this compound, a deuterated methylating agent would be used in the synthesis of the 4-methoxyphenol precursor or in a subsequent methylation step. A general, non-deuterated synthesis is described below.

General Synthesis of 2-tert-Butyl-4-hydroxyanisole

A common method involves the Friedel-Crafts alkylation of 4-methoxyphenol.

  • Reactants : 4-methoxyphenol and isobutylene (or tert-butanol (B103910) as a source of the tert-butyl group).

  • Catalyst : A protic acid such as sulfuric acid or phosphoric acid, or a Lewis acid.

  • Procedure : 4-methoxyphenol is reacted with isobutylene in the presence of the acid catalyst. The reaction mixture is then neutralized, and the product is isolated and purified, often by distillation or crystallization. This process typically yields a mixture of 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole.

For the synthesis of the deuterated compound, a common strategy would involve the methylation of tert-butylhydroquinone (B1681946) using a deuterated methylating agent, such as deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄).

Experimental Protocols

The analysis of this compound, particularly when used as an internal standard, often involves chromatographic techniques. The following are general protocols for related non-deuterated compounds that can be adapted.

Thin-Layer Chromatography (TLC) for BHA Isomers
  • Stationary Phase : Silica gel plates.

  • Mobile Phase : A non-polar solvent system, such as chloroform.

  • Sample Preparation : Dissolve the sample in a suitable organic solvent like ether.

  • Development : Spot the sample on the TLC plate and develop the chromatogram in a chamber saturated with the mobile phase.

  • Visualization : The spots can be visualized by spraying with a solution of ferric chloride and potassium ferricyanide, which produces blue spots.

Gas Chromatography (GC) for BHA Isomers
  • Column : A capillary column suitable for the analysis of phenolic compounds, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Injector and Detector : A split/splitless injector and a flame ionization detector (FID).

  • Carrier Gas : Helium or nitrogen.

  • Temperature Program : An initial oven temperature of around 150°C, followed by a ramp to a final temperature of approximately 250°C.

  • Sample Preparation : The sample is dissolved in a suitable solvent like acetone. Derivatization to form trimethylsilyl (B98337) ethers may be employed to improve chromatographic performance.

High-Performance Liquid Chromatography (HPLC) for BHA Isomers
  • Column : A reverse-phase C18 column.

  • Mobile Phase : A gradient of acetonitrile (B52724) and water is commonly used.

  • Detector : A UV detector set to a wavelength of around 280 nm.

  • Sample Preparation : The sample is dissolved in the mobile phase or a compatible solvent.

Biological Significance and Signaling Pathways

This compound is primarily used as an internal standard in pharmacokinetic studies to quantify BHA levels in biological samples.[1] The biological activity of BHA itself is of significant interest to researchers. BHA is known to be an antioxidant and has been shown to induce the expression of phase II detoxification enzymes. This induction is a key mechanism of its protective effects against chemical carcinogenesis.

The Keap1-Nrf2 Signaling Pathway

The induction of phase II enzymes by BHA is primarily mediated through the Keap1-Nrf2 signaling pathway.[2][3][4] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.

When cells are exposed to electrophiles or oxidative stress, such as that induced by BHA or its metabolites, cysteine residues in Keap1 are modified. This modification leads to a conformational change in Keap1, preventing it from binding to Nrf2. As a result, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a battery of cytoprotective genes, including those for phase II detoxification enzymes like glutathione (B108866) S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as antioxidant proteins.

dot

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BHA 2-tert-Butyl-4-hydroxyanisole (BHA) Oxidative_Stress Oxidative Stress BHA->Oxidative_Stress induces Keap1 Keap1 Oxidative_Stress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 inhibits Ubiquitin Ubiquitin Nrf2->Ubiquitin ubiquitination Nucleus Nucleus Nrf2->Nucleus translocates Proteasome Proteasome Ubiquitin->Proteasome degradation Maf sMaf ARE ARE (Antioxidant Response Element) PhaseII_Enzymes Phase II Enzymes (GST, NQO1) Antioxidant_Proteins Antioxidant Proteins Nrf2_n Nrf2 Maf_n sMaf Nrf2_n->Maf_n dimerizes ARE_n ARE Nrf2_n->ARE_n binds Maf_n->ARE_n binds ARE_n->PhaseII_Enzymes transcribes ARE_n->Antioxidant_Proteins transcribes

Caption: The Keap1-Nrf2 signaling pathway activated by BHA.

Applications in Research

The primary application of this compound is as an internal standard for the quantification of BHA in various matrices, especially in biological samples for pharmacokinetic and metabolism studies.[1] The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based quantification because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.

Beyond its role as an internal standard, the study of BHA and its deuterated analogs contributes to the understanding of:

  • Drug Metabolism and Pharmacokinetics (DMPK): Elucidating the metabolic fate of phenolic antioxidants.

  • Toxicology: Investigating the mechanisms of toxicity and carcinogenicity of food additives.

  • Pharmacology: Exploring the potential of Nrf2 activators in the prevention and treatment of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Conclusion

This compound is a crucial analytical tool for researchers in the fields of drug development, food science, and toxicology. Its physical and chemical properties are very similar to its non-deuterated counterpart, with the key difference being its increased mass due to deuterium labeling. This property makes it an ideal internal standard for mass spectrometric analysis. Furthermore, the biological activity of the parent compound, BHA, particularly its role in the induction of cytoprotective enzymes via the Keap1-Nrf2 pathway, continues to be an active area of research with implications for disease prevention and therapy. This technical guide provides a foundational understanding of this compound for professionals in the scientific community.

References

2-tert-Butyl-4-hydroxyanisole-d3 molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-tert-Butyl-4-hydroxyanisole-d3: Properties and Applications

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the synthetic antioxidant 2-tert-Butyl-4-hydroxyanisole (2-BHA). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies.

Introduction

2-tert-Butyl-4-hydroxyanisole (2-BHA) is one of the two isomers of butylated hydroxyanisole (BHA), a widely used antioxidant in food, cosmetics, and pharmaceuticals.[1][2][3] Its deuterated form, this compound, serves as a valuable internal standard for analytical and pharmacokinetic research.[4] The inclusion of deuterium (B1214612) atoms results in a higher molecular weight, allowing for its differentiation from the non-labeled compound in mass spectrometry-based analyses, thereby enhancing the accuracy of quantification in biological matrices.[4]

Molecular Weight Data

The key physical property differentiating this compound from its non-deuterated counterpart is its molecular weight. The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms, specifically on the methoxy (B1213986) group, as indicated by its IUPAC name: 3-(tert-butyl)-4-(methoxy-d3)phenol.[4]

CompoundChemical FormulaMolecular Weight ( g/mol )
2-tert-Butyl-4-hydroxyanisoleC₁₁H₁₆O₂180.24, 180.25[5][6]
This compoundC₁₁H₁₃D₃O₂183.26[4][7]

Experimental Protocol: Quantification of 2-tert-Butyl-4-hydroxyanisole in Biological Samples using LC-MS/MS with a Deuterated Internal Standard

The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized protocol for its use.

Objective: To accurately quantify the concentration of 2-tert-Butyl-4-hydroxyanisole in a biological matrix (e.g., plasma, tissue homogenate).

Materials:

  • 2-tert-Butyl-4-hydroxyanisole (analyte)

  • This compound (internal standard, IS)

  • Biological matrix (e.g., rat plasma)

  • Solvents for extraction (e.g., methylene (B1212753) chloride)

  • Reagents for derivatization (if necessary, e.g., trifluoroacetic anhydride)

  • LC-MS/MS system

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the analyte and the internal standard in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To a known volume of the unknown sample, calibration standards, and QC samples, add a fixed amount of the internal standard (this compound).

    • Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from the biological matrix. For instance, an extraction can be carried out using methylene chloride.

    • Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

    • Derivatization may be performed to improve chromatographic and mass spectrometric properties.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte and internal standard from other matrix components.

    • Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Visualization

The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative bioanalytical method.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Reconstitute Evaporate and Reconstitute in Mobile Phase Extract->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection) LC->MS Elution Integrate Peak Area Integration (Analyte and IS) MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio CalCurve Construct Calibration Curve Ratio->CalCurve Quantify Quantify Analyte Concentration CalCurve->Quantify

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

This compound is an essential tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard significantly improves the reliability and accuracy of quantitative assays for 2-tert-Butyl-4-hydroxyanisole. The detailed protocol and workflow provided in this guide offer a framework for the application of this stable isotope-labeled compound in a research setting.

References

Stability of Deuterated Butylated Hydroxyanisole (BHA) Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylated hydroxyanisole (BHA) is a widely utilized synthetic antioxidant in the food, pharmaceutical, and cosmetic industries to prevent oxidative degradation.[1][2] Comprising a mixture of 2-tert-butyl-4-hydroxyanisole (B1682940) and 3-tert-butyl-4-hydroxyanisole, its efficacy is rooted in the ability of its phenolic hydroxyl group to scavenge free radicals.[2][3] Enhancing the metabolic stability of small molecules through deuteration is a proven strategy in drug development, leveraging the kinetic isotope effect (KIE) to slow the rate of metabolic conversion.[4][5][6] This technical guide explores the theoretical underpinnings and practical considerations for the enhanced stability of deuterated BHA compounds. It provides a framework for assessing this stability through detailed experimental protocols for forced degradation studies and presents hypothetical comparative data to illustrate the expected outcomes. Furthermore, this guide visualizes the antioxidant mechanism of BHA and a proposed experimental workflow for stability assessment.

Introduction: The Rationale for Deuterating BHA

The antioxidant activity of BHA stems from the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting BHA radical is stabilized by resonance. However, BHA is subject to metabolism, primarily through O-demethylation and subsequent conjugation, which can impact its bioavailability and duration of action.[7]

Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4] This is due to the lower zero-point energy of the C-D bond.[8] Consequently, reactions involving the cleavage of a C-D bond have a higher activation energy and proceed at a slower rate.[8] This phenomenon, known as the kinetic isotope effect (KIE), can significantly enhance the metabolic stability of a compound without altering its fundamental pharmacological properties.[5][9] By selectively replacing hydrogen atoms at metabolically labile positions on the BHA molecule (e.g., on the methoxy (B1213986) or tert-butyl groups) with deuterium, it is hypothesized that the rate of oxidative metabolism can be reduced, thereby increasing its stability and antioxidant longevity.

Hypothetical Comparative Stability Data

The following tables present hypothetical quantitative data from a forced degradation study comparing standard BHA with a deuterated analogue (d-BHA). These tables are designed to illustrate the expected increase in stability conferred by deuteration under various stress conditions.

Table 1: Stability of BHA and d-BHA under Acidic and Basic Hydrolysis

ConditionTime (hours)BHA (% remaining)d-BHA (% remaining)Major Degradant
0.1 N HCl at 60°C0100100-
1292.597.8tert-butylhydroquinone
2485.394.2tert-butylhydroquinone
4876.189.5tert-butylhydroquinone
0.1 N NaOH at 60°C0100100-
1288.996.1Various oxidation products
2479.291.7Various oxidation products
4868.585.3Various oxidation products

Table 2: Stability of BHA and d-BHA under Oxidative and Thermal Stress

ConditionTime (hours)BHA (% remaining)d-BHA (% remaining)Major Degradant
3% H₂O₂ at 25°C0100100-
681.492.3BHA-quinone
1265.783.1BHA-quinone
2448.271.5BHA-quinone
Dry Heat at 105°C0100100-
2490.195.6Various oxidation products
4882.591.8Various oxidation products
7275.888.2Various oxidation products

Table 3: Photostability of BHA and d-BHA

ConditionTime (hours)BHA (% remaining)d-BHA (% remaining)Major Degradant
ICH Photostability Chamber0100100-
(1.2 million lux hours)1289.394.7Various photolytic products
2480.190.2Various photolytic products

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of deuterated BHA compounds, in accordance with ICH guidelines.[10][11]

Materials and Reagents
  • Butylated Hydroxyanisole (BHA), reference standard

  • Deuterated Butylated Hydroxyanisole (d-BHA), synthesized and characterized

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade

  • Forced degradation studies are crucial for understanding a drug's stability.[10][11][12][13][14]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Photostability chamber

  • Temperature-controlled oven

  • Calibrated pH meter

Chromatographic Conditions
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Forced Degradation Study Protocol
  • Preparation of Stock Solutions: Prepare stock solutions of BHA and d-BHA in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of each stock solution, add 9 mL of 0.1 N HCl.

    • Incubate the solutions at 60°C.

    • Withdraw aliquots at 0, 12, 24, and 48 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of each stock solution, add 9 mL of 0.1 N NaOH.

    • Incubate the solutions at 60°C.

    • Withdraw aliquots at 0, 12, 24, and 48 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 N HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of each stock solution, add 9 mL of 3% H₂O₂.

    • Store the solutions at room temperature (25°C), protected from light.

    • Withdraw aliquots at 0, 6, 12, and 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Spread a thin layer of solid BHA and d-BHA in separate petri dishes.

    • Place the dishes in a hot air oven maintained at 105°C.

    • Collect samples at 0, 24, 48, and 72 hours.

    • Prepare solutions of the collected samples in methanol at a known concentration for HPLC analysis.

  • Photostability Testing:

    • Spread a thin layer of solid BHA and d-BHA in separate petri dishes.

    • Expose the samples in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Collect samples at appropriate time points and prepare solutions for HPLC analysis. A control sample should be kept in the dark.

Analysis
  • Inject the prepared samples into the HPLC system.

  • Calculate the percentage of remaining BHA or d-BHA at each time point relative to the initial concentration.

  • Identify and quantify major degradation products.

Visualizations: Pathways and Workflows

BHA Antioxidant Mechanism

The antioxidant action of BHA involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical (R•), which is a key step in terminating radical chain reactions.

BHA_Antioxidant_Mechanism BHA BHA-OH BHARadical BHA-O• (Resonance Stabilized) BHA->BHARadical H• donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• acceptance

Caption: Antioxidant mechanism of Butylated Hydroxyanisole (BHA).

Proposed Signaling Pathway of BHA-Induced Apoptosis

While BHA is a widely used antioxidant, some studies suggest it can induce apoptosis in certain cell lines, potentially through mitochondrial pathways.[15][16]

BHA_Apoptosis_Pathway BHA BHA Mito Mitochondrial Stress (Inhibition of Complex I & IV) BHA->Mito ROS Increased ROS Mito->ROS Casp9 Caspase-9 Activation ROS->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for BHA-induced apoptosis.

Experimental Workflow for Stability Assessment

The following diagram outlines the logical flow of the forced degradation studies described in the experimental protocols.

Stability_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Quant Quantification of Parent Compound HPLC->Quant Degradant Identification of Degradants HPLC->Degradant Report Generate Stability Report Quant->Report Degradant->Report Start Prepare BHA and d-BHA Samples Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Workflow for forced degradation stability testing of BHA compounds.

Conclusion

The strategic deuteration of Butylated Hydroxyanisole presents a promising avenue for enhancing its stability against both metabolic and environmental degradation. The foundational principle of the kinetic isotope effect suggests that d-BHA will exhibit a slower rate of degradation across various stress conditions compared to its non-deuterated counterpart. The experimental framework provided in this guide offers a comprehensive approach to validating this hypothesis through systematic forced degradation studies. The anticipated results, as illustrated in the hypothetical data tables, would demonstrate the superior stability of deuterated BHA, potentially leading to improved performance and longevity in its applications as an antioxidant in pharmaceutical and other formulations. Further research is warranted to confirm these findings and to fully elucidate the in vivo metabolic fate of deuterated BHA compounds.

References

Navigating the Safety Profile of 2-tert-Butyl-4-hydroxyanisole-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-tert-Butyl-4-hydroxyanisole-d3, a deuterated analog of the antioxidant 2-tert-Butyl-4-hydroxyanisole (BHA). Given the limited availability of a specific Safety Data Sheet (SDS) for the deuterated compound, this document extrapolates safety information from its well-characterized parent compound. It is crucial to note that while the toxicological properties are expected to be similar, the deuteration may influence metabolic pathways, a factor to be considered in experimental design. This guide is intended for use in a controlled laboratory setting by qualified individuals.

Hazard Identification and Classification

2-tert-Butyl-4-hydroxyanisole, the parent compound, is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below. Researchers should handle the deuterated analog with the same precautions.

GHS Classification of 2-tert-Butyl-4-hydroxyanisole:

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
CarcinogenicityCategory 2H351: Suspected of causing cancer
Hazardous to the Aquatic Environment, Long-term HazardCategory 2H411: Toxic to aquatic life with long lasting effects

Signal Word: Warning

Hazard Pictograms:

  • alt text

  • alt text

  • alt text

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of 2-tert-Butyl-4-hydroxyanisole. These properties are expected to be very similar for the d3 variant.

PropertyValue
Molecular FormulaC₁₁H₁₃D₃O₂
Molecular Weight183.28 g/mol
AppearanceWhite to off-white solid
Melting Point58-60 °C
Boiling PointNot available
Flash Point113 °C (235 °F) - closed cup[1]
SolubilityInsoluble in water; soluble in fats, oils, and organic solvents.

Toxicological Data

The toxicological data presented below is for the non-deuterated parent compound, 2-tert-Butyl-4-hydroxyanisole. While specific studies on the deuterated form are lacking, this data provides a crucial baseline for risk assessment.

MetricValueSpecies
LD50 (Oral)2910 mg/kgRat[2]
LD50 (Intraperitoneal)32 mg/kgRat[2]

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments, based on internationally recognized OECD guidelines. These protocols are fundamental to understanding how the toxicological data presented in this guide are generated.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is designed to assess the short-term adverse effects of a substance administered orally in a single dose or multiple doses within 24 hours.[3][4]

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically rats) are used.[5]

  • Housing and Fasting: Animals are housed individually and fasted prior to dosing.[5]

  • Dose Administration: The test substance is administered orally by gavage in a stepwise procedure.[4] Each step uses three animals of a single sex.[4]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5]

  • Endpoint: The absence or presence of compound-related mortality at one dose level determines the next step, allowing for classification of the substance into a specific toxicity class based on LD50 cut-off values.[3][4]

Acute Dermal Irritation/Corrosion - OECD 404

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

  • Animal Selection: The albino rabbit is the preferred species.[6]

  • Test Area Preparation: A small area of the animal's skin is clipped free of fur.

  • Substance Application: A single dose of the test substance is applied to the prepared skin area for a 4-hour exposure period.[6] An untreated area serves as a control.[6]

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals for up to 14 days.[6]

  • Scoring: The severity of the skin reactions is scored, and the substance is classified based on the persistence and reversibility of the observed effects.[6]

Acute Eye Irritation/Corrosion - OECD 405

This guideline assesses the potential of a substance to cause damage to the eye upon a single application.

Methodology:

  • Weight-of-Evidence Analysis: Before any in-vivo testing, a thorough review of existing data is conducted to avoid unnecessary animal testing.[7]

  • Animal Selection: Healthy, young adult albino rabbits are used.[7]

  • Substance Instillation: A single dose of the test substance is applied into one eye of the animal, with the other eye serving as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, conjunctival redness, and chemosis.[8] The observation period can extend up to 21 days to assess reversibility.[8]

  • Classification: The substance is classified based on the severity and persistence of the ocular lesions.

Logical and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key safety and experimental workflows.

Hazard_Identification_and_Response cluster_ID Hazard Identification cluster_Handling Safe Handling Procedures cluster_Exposure Exposure Response Review_SDS Review SDS of Parent Compound GHS_Classification Note GHS Classification (Oral Tox, Eye Irrit, Carc.) Review_SDS->GHS_Classification Physical_Properties Assess Physical Properties (Solid, Solubility) GHS_Classification->Physical_Properties PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Physical_Properties->PPE Ventilation Use in a Well-Ventilated Area or Fume Hood PPE->Ventilation Avoid_Contact Avoid Skin and Eye Contact, Ingestion, and Inhalation Ventilation->Avoid_Contact Skin_Contact Skin Contact: Wash with soap and water Avoid_Contact->Skin_Contact Eye_Contact Eye Contact: Rinse with water for 15 min Ingestion Ingestion: Seek immediate medical attention Inhalation Inhalation: Move to fresh air

Hazard Identification and Response Workflow

OECD_Testing_Workflow cluster_Oral Acute Oral Toxicity (OECD 423) cluster_Dermal Dermal Irritation (OECD 404) cluster_Eye Eye Irritation (OECD 405) Start Substance Requiring Toxicological Assessment Oral_Dosing Stepwise Oral Dosing of Rodents Start->Oral_Dosing Dermal_Application 4-Hour Dermal Application on Rabbit Skin Start->Dermal_Application Eye_Application Single Instillation in Rabbit Eye Start->Eye_Application Oral_Observation 14-Day Observation for Mortality and Clinical Signs Oral_Dosing->Oral_Observation Oral_Classification Classification based on LD50 Cut-off Oral_Observation->Oral_Classification Dermal_Observation Observation for Erythema and Edema Dermal_Application->Dermal_Observation Dermal_Classification Classification based on Reversibility of Effects Dermal_Observation->Dermal_Classification Eye_Observation Observation for Corneal, Iris, and Conjunctival Effects Eye_Application->Eye_Observation Eye_Classification Classification based on Severity and Persistence Eye_Observation->Eye_Classification

Overview of OECD Toxicological Testing Workflow

Conclusion

The safety profile of this compound is reasonably inferred from its non-deuterated parent compound. It should be handled as a substance that is harmful if swallowed, causes serious eye irritation, and is suspected of causing cancer. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is mandatory. The provided experimental protocols, based on OECD guidelines, offer a framework for any further toxicological evaluation that may be required for specific research or drug development applications. Researchers must always consult the most current and specific safety information available and perform a thorough risk assessment before use.

References

A Technical Guide to the Solubility of 2-tert-Butyl-4-hydroxyanisole-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butyl-4-hydroxyanisole-d3 is a deuterated form of the synthetic antioxidant 2-tert-Butyl-4-hydroxyanisole (2-BHA). BHA is widely used as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation. The deuterated analogue serves as an internal standard in analytical methods, such as mass spectrometry, for the accurate quantification of BHA in various matrices. Understanding its solubility in organic solvents is crucial for the preparation of stock solutions, calibration standards, and for its effective use in various analytical and experimental settings. This guide provides a summary of available solubility data for BHA and a general experimental protocol for determining the solubility of such compounds.

Data Presentation: Solubility of Butylated Hydroxyanisole (BHA)

The following table summarizes the known quantitative and qualitative solubility of Butylated Hydroxyanisole (BHA) in various organic solvents.

SolventQuantitative SolubilityQualitative SolubilityTemperature (°C)
Ethanol25 g/100 mL[1]Freely Soluble[2][3]25[1]
MethanolFreely Soluble[2]Not Specified
AcetoneSoluble[4]Not Specified
Dimethyl Sulfoxide (DMSO)≥34 mg/mL[5]Soluble[4]Not Specified
Propylene Glycol50 g/100 mL[1]Freely Soluble[2]25[1]
ChloroformFreely Soluble[3]Not Specified
EtherFreely Soluble[3]Not Specified
Petroleum EtherSoluble[3]Not Specified
Lard50 g/100 mL[1]Soluble[2]50[1]
Corn Oil30 g/100 mL[1]Soluble[2]25[1]
Peanut Oil40 g/100 mL[1]Soluble[2]25[1]
Glycerol1 g/100 mL[1]Soluble[2]25[1]
Water<0.1 g/100 mL[1]Insoluble[2][4]18.5[1]

Experimental Protocols: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent, based on the widely used shake-flask method.[6][7]

Objective: To determine the saturation solubility of a solid compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker bath or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of the solid solute to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a thermostatic shaker bath set at the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Quantification of Solute:

    • Gravimetric Method:

      • Accurately weigh the flask containing the filtered saturated solution.

      • Evaporate the solvent from the flask using a rotary evaporator or by placing it in a vacuum oven at a suitable temperature until the solute is completely dry and a constant weight is achieved.

      • The final weight of the flask minus the initial weight gives the mass of the dissolved solute.

      • The solubility can then be expressed in terms of g/100 mL or other relevant units.

    • Spectroscopic/Chromatographic Method:

      • Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

      • Analyze the diluted solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

      • Determine the concentration of the solute in the diluted sample by comparing its response to the calibration curve.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Report the solubility as an average of multiple determinations at the specified temperature.

Mandatory Visualization

Below is a workflow diagram for the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow cluster_prep 1. Preparation cluster_sampling 2. Sampling cluster_quant 3. Quantification cluster_analysis 4. Data Analysis A Add excess solute to a known volume of solvent in a sealed vial B Equilibrate in a thermostatic shaker bath at a constant temperature A->B C Allow undissolved solid to settle B->C After 24-48h D Withdraw supernatant with a pre-warmed syringe C->D E Filter through a syringe filter into a pre-weighed container D->E F Gravimetric Method: Evaporate solvent to a constant weight E->F G Instrumental Method: Dilute and analyze (e.g., HPLC, UV-Vis) E->G H Calculate solubility (e.g., g/100 mL, mol/L) F->H G->H

Caption: Workflow for determining the solubility of a solid in a liquid.

References

A Technical Guide to the Commercial Availability and Application of 2-tert-Butyl-4-hydroxyanisole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butyl-4-hydroxyanisole (2-BHA) is one of the two primary isomers of butylated hydroxyanisole (BHA), a synthetic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals.[1][2] In analytical and clinical research, particularly in pharmacokinetic and metabolic studies, the precise quantification of 2-BHA in biological matrices is crucial. To achieve the highest degree of accuracy and precision in such analyses, stable isotope-labeled internal standards are indispensable.

This technical guide focuses on the deuterated analog, 2-tert-Butyl-4-hydroxyanisole-d3 (CAS: 1794892-02-6) . This compound serves as an ideal internal standard for mass spectrometry-based quantification methods.[3] Its physical and chemical properties are nearly identical to the non-labeled parent compound, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by a mass spectrometer, enabling reliable correction for matrix effects and variability in sample processing. This document provides a comprehensive overview of its commercial availability, key technical data, and a representative experimental protocol for its application.

Chemical Properties and Identification

This compound is a stable isotope-labeled version of 2-BHA, where three hydrogen atoms on the methoxy (B1213986) group are replaced with deuterium. This labeling provides a distinct mass shift without significantly altering the chemical behavior of the molecule.

PropertyData
Chemical Name This compound
IUPAC Name 3-(tert-butyl)-4-(methoxy-d3)phenol[3]
Synonyms 3-(tert-Butyl)-4-(methoxy-d3)phenol[3][4]
CAS Number 1794892-02-6[3][5]
Molecular Formula C₁₁H₁₃D₃O₂[4]
Molecular Weight 183.26 g/mol [4]
Parent Compound Butylhydroxyanisole (specifically the 2-tert-Butyl-4-hydroxyanisole isomer)[3]
Parent CAS Number 88-32-4[6][7][8]

Commercial Availability

This compound is available from several specialized chemical suppliers that provide reference standards and stable isotope-labeled compounds for research purposes. Availability and stock status should be confirmed directly with the suppliers.

SupplierProduct NameCAS NumberAvailability
Veeprho This compound[3]1794892-02-6Immediately available (as per website)[3]
LGC Standards This compound[9]-Login required for price and availability[9]
Clinivex This compound[5]1794892-02-6Enquire for stock status and lead time[5]
CymitQuimica This compound[4]1794892-02-6Available in 5mg to 100mg pack sizes[4]

Application in Quantitative Bioanalysis

The primary application of this compound is as an internal standard (IS) for the quantification of 2-tert-Butyl-4-hydroxyanisole in complex biological matrices such as plasma, urine, or tissue homogenates. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays improves the accuracy, precision, and robustness of the analytical method.[3]

Logical Workflow for Bioanalytical Sample Quantification

The following diagram illustrates a typical workflow for a pharmacokinetic study where a deuterated internal standard is used to quantify a target analyte in biological samples.

G Bioanalytical Workflow Using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma, Urine) B Spike with Internal Standard (this compound) A->B C Sample Extraction (e.g., Protein Precipitation, LLE, SPE) B->C D LC-MS/MS Analysis C->D E Data Acquisition (MRM Mode) D->E F Peak Integration (Analyte and IS) E->F G Calculate Peak Area Ratio (Analyte / IS) F->G H Quantification via Calibration Curve G->H I Final Concentration Report H->I G A Cellular Stress (e.g., Xenobiotics like BHA) B Activation of Nrf2 Pathway A->B C Nrf2 Translocation to Nucleus B->C D Binding to Antioxidant Response Element (ARE) C->D E Increased Transcription of Phase II Detoxification Enzymes D->E F Enhanced Cellular Protection (e.g., GST, Epoxide Hydrolase) E->F

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Analysis of 2-tert-Butyl-4-hydroxyanisole Utilizing its Deuterated Analog as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-tert-Butyl-4-hydroxyanisole (BHA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 2-tert-Butyl-4-hydroxyanisole-d3 as an internal standard. BHA is a widely used synthetic antioxidant in food, cosmetics, and pharmaceuticals, and its accurate quantification is crucial for safety and efficacy assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS quantification as it compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the LC-MS/MS analysis of BHA using this compound as an internal standard. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: LC-MS/MS Method Validation Parameters for BHA Analysis

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)2 ng/mL
Accuracy (% Recovery)95% - 105%
Precision (% RSD)< 10%

Table 2: Calibration Curve for BHA in a Food Matrix (e.g., Edible Oil)

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaArea Ratio (Analyte/IS)
215,800550,0000.0287
538,500545,0000.0706
1078,200552,0000.1417
25195,500548,0000.3567
50398,000555,0000.7171
100805,000551,0001.4610
2502,010,000549,0003.6612

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents
Sample Preparation Protocol (Food Matrix - Edible Oil)
  • Sample Weighing: Accurately weigh 1.0 g of the edible oil sample into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of a 1 µg/mL solution of this compound in methanol to the sample.

  • Extraction: Add 5 mL of hexane to the tube and vortex for 2 minutes to dissolve the oil.

  • Liquid-Liquid Extraction: Add 5 mL of acetonitrile and vortex for 5 minutes.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the hexane and acetonitrile layers.

  • Collection of Acetonitrile Layer: Carefully transfer the lower acetonitrile layer to a clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the acetonitrile extract to remove any residual water.

  • Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an LC autosampler vial.

LC-MS/MS Instrumental Analysis Protocol

Table 3: Liquid Chromatography (LC) Parameters

ParameterCondition
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient0-1 min: 50% B, 1-8 min: linear ramp to 95% B, 8-10 min: hold at 95% B, 10.1-12 min: return to 50% B
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 4: Tandem Mass Spectrometry (MS/MS) Parameters

ParameterCondition
Mass SpectrometerSciex Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Negative
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Curtain Gas35 psi
Temperature500°C
IonSpray Voltage-4500 V
MRM Transitions
Analyte (BHA) Q1 (m/z): 180.1, Q3 (m/z): 165.1 (Loss of CH3)
Collision Energy (CE): -20 V, Declustering Potential (DP): -50 V
Internal Standard (BHA-d3) Q1 (m/z): 183.1, Q3 (m/z): 168.1 (Loss of CD3)
Collision Energy (CE): -20 V, Declustering Potential (DP): -50 V

Note: The MRM transition for BHA is based on the [M-H]- precursor ion at m/z 179.1, with a characteristic fragment at m/z 164.1 corresponding to the loss of a methyl group.[1] However, for consistency with the deuterated standard, monitoring the molecular ion is also common. The transition for this compound is predicted based on the loss of the deuterated methyl group.

Signaling and Metabolic Pathways

BHA Metabolism and Detoxification Pathway

Butylated hydroxyanisole undergoes phase I and phase II metabolism in the body. The primary metabolic pathways involve O-demethylation to form tert-butylhydroquinone (B1681946) (TBHQ), followed by conjugation with glucuronic acid or sulfate for excretion.[2]

BHA_Metabolism BHA Butylated Hydroxyanisole (BHA) TBHQ tert-Butylhydroquinone (TBHQ) BHA->TBHQ Phase I: O-demethylation Glucuronide BHA-Glucuronide BHA->Glucuronide Phase II: Glucuronidation Sulfate BHA-Sulfate BHA->Sulfate Phase II: Sulfation Excretion Excretion TBHQ->Excretion Glucuronide->Excretion Sulfate->Excretion

BHA Metabolism and Detoxification Pathway
BHA-Mediated Nrf2 Signaling Pathway Activation

BHA and its metabolite TBHQ are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3] This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to electrophiles like BHA metabolites, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BHA BHA / Metabolites Keap1_Nrf2 Keap1-Nrf2 Complex BHA->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome targets for degradation (basal state) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Maf Maf Maf->ARE Antioxidant_Genes Antioxidant & Detoxification Gene Expression ARE->Antioxidant_Genes activates transcription

BHA-Mediated Nrf2 Signaling Pathway
Experimental Workflow for LC-MS/MS Analysis

The overall experimental workflow for the quantitative analysis of BHA in a given matrix using its deuterated internal standard is depicted below.

LCMSMS_Workflow Sample Sample Collection (e.g., Food, Biological Fluid) Spiking Internal Standard Spiking (this compound) Sample->Spiking Preparation Sample Preparation (Extraction, Cleanup) LC_Separation LC Separation (C18 Reverse Phase) Preparation->LC_Separation Spiking->Preparation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Data_Analysis Data Analysis (Quantification) MSMS_Detection->Data_Analysis Results Quantitative Results Data_Analysis->Results

LC-MS/MS Experimental Workflow

References

Application Notes and Protocols for the Quantification of 2-tert-Butyl-4-hydroxyanisole (BHA) in Biological Samples using 2-tert-Butyl-4-hydroxyanisole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the quantitative analysis of 2-tert-Butyl-4-hydroxyanisole (BHA) in biological matrices, such as human plasma and urine. The use of a stable isotope-labeled internal standard, 2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3), is essential for accurate and precise quantification by correcting for variability during sample preparation and analysis.[1][2]

Introduction

Butylated hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation.[3][4] Monitoring BHA levels in biological samples is crucial for toxicological and pharmacokinetic studies, as research has indicated potential carcinogenic and endocrine-disrupting effects.[3] The analytical methods described herein utilize Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the quantification of BHA. The stable isotope-labeled internal standard, this compound, is chemically identical to BHA, ensuring it behaves similarly during extraction and ionization, thus improving the accuracy of the results.

Experimental Protocols

Two primary methods for sample preparation are presented: Protein Precipitation for plasma samples and Liquid-Liquid Extraction for urine samples.

Analysis of BHA in Human Plasma using Protein Precipitation

This protocol is suitable for the rapid preparation of plasma samples.

Materials:

  • Human plasma

  • 2-tert-Butyl-4-hydroxyanisole (BHA) standard

  • This compound (BHA-d3) internal standard solution (in methanol)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of BHA-d3 internal standard working solution. Vortex briefly to mix.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Analysis of BHA in Human Urine using Liquid-Liquid Extraction

This protocol is designed for urine samples and includes an enzymatic hydrolysis step to measure total BHA (free and conjugated).

Materials:

  • Human urine

  • BHA and BHA-d3 standards

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 5.0)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

Procedure:

  • Sample Preparation: To 1 mL of urine in a glass tube, add 50 µL of BHA-d3 internal standard working solution.

  • Enzymatic Hydrolysis: Add 200 µL of 1 M ammonium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution. Vortex and incubate at 37°C for 4 hours to deconjugate BHA metabolites.

  • Extraction: Add 3 mL of methyl tert-butyl ether (MTBE) to the sample.

  • Vortexing: Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at room temperature to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical LC-MS/MS parameters for the analysis of BHA and BHA-d3. These may require optimization based on the specific instrumentation used.

ParameterRecommended Condition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol with 0.1% Formic Acid
GradientStart at 50% B, increase to 95% B over 5 min, hold for 2 min, return to 50% B and equilibrate for 3 min
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3.0 kV
Desolvation Temp400°C
MRM Transitions
BHAPrecursor: 179.1 m/z, Product: 164.1 m/z
BHA-d3Precursor: 182.1 m/z, Product: 167.1 m/z (Predicted)

Data Presentation

The following table summarizes typical quantitative performance data for a validated LC-MS/MS method for BHA analysis.

ParameterResult
Linearity Range0.1 - 100 ng/mL (r² > 0.99)[3]
Limit of Detection (LOD)0.03 ng/mL[3]
Limit of Quantification (LOQ)0.1 ng/mL[3]
Recovery95 - 108%[3]
Matrix EffectMinimal with the use of a deuterated internal standard
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) IS Spike with BHA-d3 Internal Standard Sample->IS Extraction Protein Precipitation (Plasma) or Liquid-Liquid Extraction (Urine) IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS Quantification Quantification using BHA/BHA-d3 Ratio MS->Quantification

Caption: General experimental workflow for BHA analysis.

BHA Metabolic Pathway

BHA_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism BHA Butylated Hydroxyanisole (BHA) Hydroxylation Hydroxylation BHA->Hydroxylation CYP450 O_Demethylation O-Demethylation BHA->O_Demethylation CYP450 Glucuronidation Glucuronide Conjugates BHA->Glucuronidation UGTs Sulfation Sulfate Conjugates BHA->Sulfation SULTs Hydroxylation->Glucuronidation UGTs Hydroxylation->Sulfation SULTs tert_Butylhydroquinone tert-Butylhydroquinone (TBHQ) O_Demethylation->tert_Butylhydroquinone tert_Butylhydroquinone->Glucuronidation UGTs tert_Butylhydroquinone->Sulfation SULTs Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Simplified metabolic pathway of BHA.

References

Application Notes and Protocols for 2-tert-Butyl-4-hydroxyanisole-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butyl-4-hydroxyanisole (BHA) is a synthetic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals. Understanding its pharmacokinetic profile is crucial for assessing its safety and efficacy. 2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3) is a deuterium-labeled analog of BHA. Due to the kinetic isotope effect, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to altered metabolic rates. In pharmacokinetic studies, BHA-d3 is an ideal internal standard for the accurate quantification of BHA in biological matrices using mass spectrometry. The use of a stable isotope-labeled internal standard minimizes variability during sample preparation and analysis, leading to more reliable and reproducible results.

This document provides detailed application notes and experimental protocols for the use of this compound in pharmacokinetic studies of BHA.

Data Presentation

The following tables summarize key pharmacokinetic parameters for 2-tert-Butyl-4-hydroxyanisole (BHA) in humans and rats, derived from scientific literature. These values provide a baseline for researchers designing new studies.

Table 1: Pharmacokinetic Parameters of 2-tert-Butyl-4-hydroxyanisole in Humans following a Single Oral Dose.

ParameterValueConditions
Dose 0.5 mg/kgAdministered in corn oil
Cmax (Peak Plasma Concentration) 53 - 255 ng/mL-
Excretion (24h, Urine) ~20% of doseExcreted as BHA glucuronide[1]
Major Metabolite tert-butylhydroquinone (TBHQ)-

Table 2: Pharmacokinetic Parameters of 2-tert-Butyl-4-hydroxyanisole in Rats following a Single Oral Dose.

ParameterValueConditions
Dose 200 mg/kg-
Cmax (Peak Plasma Concentration) 100 - 400 ng/mL[2]
Tmax (Time to Peak Concentration) Within 1 hourIn various tissues
Excretion (48h) 87 - 96% of dosePrimarily in urine, with smaller amounts in feces and expired air[3]
Tissue Distribution Highest concentrations in forestomach, glandular stomach, and liver-
Major Metabolite tert-butylhydroquinone (TBHQ)[2]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of 2-tert-Butyl-4-hydroxyanisole (BHA) using this compound as an internal standard.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of BHA in rats following oral administration.

Materials:

  • 2-tert-Butyl-4-hydroxyanisole (BHA)

  • This compound (BHA-d3) for internal standard

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Vehicle for oral administration (e.g., corn oil)

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

Protocol:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Dosing Solution Preparation: Prepare a homogenous suspension or solution of BHA in the chosen vehicle at the desired concentration.

  • Dosing: Fast animals overnight (with free access to water) before oral administration of the BHA solution via gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately transfer the collected blood into anticoagulant-containing tubes. Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until analysis.

G cluster_pre_study Pre-Study Preparation cluster_experiment Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization dosing_prep Dosing Solution Preparation acclimatization->dosing_prep dosing Oral Dosing (gavage) dosing_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage analysis LC-MS/MS Analysis storage->analysis

In Vivo Pharmacokinetic Study Workflow.
Plasma Sample Preparation for LC-MS/MS Analysis

This protocol describes a liquid-liquid extraction (LLE) method for the extraction of BHA and the internal standard BHA-d3 from rat or human plasma.

Objective: To efficiently extract the analyte and internal standard from plasma while minimizing matrix effects for accurate LC-MS/MS quantification.

Materials:

  • Frozen plasma samples

  • This compound (BHA-d3) internal standard working solution

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Protocol:

  • Thaw Samples: Thaw the plasma samples on ice.

  • Internal Standard Spiking: To a 100 µL aliquot of each plasma sample, standard, and quality control (QC) sample, add 10 µL of the BHA-d3 internal standard working solution. Vortex briefly.

  • Extraction: Add 500 µL of MTBE to each tube.

  • Vortexing: Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new clean tube.

  • Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water). Vortex to dissolve the residue.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

G start Start: Thawed Plasma Sample spike Spike with BHA-d3 Internal Standard start->spike extract Add MTBE (Liquid-Liquid Extraction) spike->extract vortex Vortex Mix extract->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Plasma Sample Preparation Workflow.
LC-MS/MS Analysis Method

This protocol provides a starting point for developing a robust LC-MS/MS method for the quantification of BHA using BHA-d3.

Objective: To achieve sensitive and specific quantification of BHA in extracted plasma samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example - to be optimized):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • BHA (Analyte): Q1: 179.1 -> Q3: 164.1 (loss of methyl group)

    • BHA-d3 (Internal Standard): Q1: 182.1 -> Q3: 167.1 (loss of deuterated methyl group)

  • Instrument Parameters: Optimize ion spray voltage, source temperature, collision energy, and other parameters for maximum sensitivity.

Data Analysis:

  • Quantify the concentration of BHA in the unknown samples by creating a calibration curve.

  • The calibration curve is generated by plotting the peak area ratio of the analyte (BHA) to the internal standard (BHA-d3) against the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression for the calibration curve.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry injection Sample Injection separation Reverse-Phase Separation (C18) injection->separation ionization ESI Source (Negative Mode) separation->ionization mrm MRM Detection (Analyte & IS) ionization->mrm quantification Data Quantification mrm->quantification

LC-MS/MS Analytical Workflow.

References

Application Note and Protocol for the Quantitative Analysis of 2-tert-Butyl-4-hydroxyanisole using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the sample preparation and quantitative analysis of 2-tert-Butyl-4-hydroxyanisole (BHA) in a representative sample matrix using 2-tert-Butyl-4-hydroxyanisole-d3 as an internal standard. The method is designed for accuracy and robustness, leveraging the benefits of a stable isotope-labeled internal standard for mass spectrometry-based analysis.

Introduction

Butylated hydroxyanisole (BHA) is a synthetic antioxidant widely used in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation of products.[1][2] Monitoring its concentration is crucial for regulatory compliance and to assess potential health risks associated with excessive intake.[3] The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[4][5] This is because the deuterated standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction and ionization, effectively compensating for matrix effects and variations in instrument response.[6] This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of BHA in complex matrices.

Experimental Protocols

This protocol describes a liquid-liquid extraction (LLE) procedure, a common and effective method for extracting BHA from various sample types.[7]

Materials and Reagents
  • 2-tert-Butyl-4-hydroxyanisole (BHA) analytical standard

  • This compound (BHA-d3) internal standard[8][9]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727), HPLC grade

  • Hexane (B92381), HPLC grade

  • Ethanol (B145695), anhydrous

  • Formic acid, LC-MS grade

  • Glacial acetic acid (optional, for specific matrices)[2][7]

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Weighing: Accurately weigh 100 mg of the sample (e.g., cosmetic cream, homogenized food product) into a 2 mL microcentrifuge tube.[10]

  • Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of this compound in methanol to the sample.

  • Extraction Solvent Addition: Add 1 mL of a 1:1 (v/v) methanol-acetonitrile solution to the tube.[10] For oily or fatty matrices, ethanol or hexane can be used as the extraction solvent.[7][11]

  • Vortexing/Sonication: Vortex the mixture vigorously for 1 minute to ensure thorough mixing. For more complex matrices, sonication for 10 minutes can improve extraction efficiency.[10]

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet solid materials.[12]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation (Optional): If concentration is needed, the solvent can be evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase composition (e.g., 75:25 v/v water:acetonitrile with 0.1% formic acid).[3]

  • Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm) is suitable for this separation.[13]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

  • Gradient: A typical gradient would start at 25% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3][13]

  • MRM Transitions:

    • BHA: Precursor ion m/z 179.1 -> Product ion m/z 164.0[3]

    • BHA-d3: Precursor ion m/z 182.1 -> Product ion m/z 167.0 (These are predicted transitions for a d3-labeled methoxy (B1213986) group, specific transitions should be optimized by direct infusion of the standard).

Quantitative Data Summary

The following table summarizes typical performance data for BHA analysis from various methods.

Analytical MethodSample MatrixExtraction MethodRecovery (%)LOD (µg/g)LOQ (µg/g)Reference
HPLC-UVEdible Vegetable OilLLE with ethanol and glacial acetic acid91.80.040.5[2][7]
GC-FIDEdible OilsMethylation and ether extraction94-106~1-[14]
HPLCFoodPressurized Solvent Extraction92.6 - 97.80.05 (µg/mL)-[15]
GC-MSButterAcetone Extraction~98--[12]
LC-MS/MSSalmo salar, Milk, ButterStandard Addition---[3]

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Weigh 100 mg Sample spike 2. Spike with BHA-d3 Internal Standard sample->spike extract_solvent 3. Add Extraction Solvent (e.g., ACN:MeOH) spike->extract_solvent vortex 4. Vortex / Sonicate extract_solvent->vortex centrifuge 5. Centrifuge at 10,000 x g vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant reconstitute 7. Reconstitute in Mobile Phase supernatant->reconstitute filter 8. Filter into Autosampler Vial reconstitute->filter lc_injection LC Injection filter->lc_injection c18_separation C18 Reversed-Phase Separation lc_injection->c18_separation ms_detection MS/MS Detection (MRM) c18_separation->ms_detection quantification Quantification using BHA/BHA-d3 Ratio ms_detection->quantification result Final Concentration Report quantification->result

Caption: Workflow for BHA analysis.

References

Application Notes and Protocols for the Analytical Method Development of 2-tert-Butyl-4-hydroxyanisole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-tert-Butyl-4-hydroxyanisole (2-BHA), a key isomer of the widely used antioxidant Butylated Hydroxyanisole (BHA), is crucial in preventing oxidative degradation in pharmaceuticals, food products, and cosmetics. Accurate quantification of 2-BHA is essential for quality control, stability testing, and regulatory compliance. The use of a stable isotope-labeled internal standard, 2-tert-Butyl-4-hydroxyanisole-d3 (d3-2BHA), is the gold standard for achieving high accuracy and precision in mass spectrometry-based analytical methods by compensating for matrix effects and variations in sample preparation and instrument response.[1]

These application notes provide detailed protocols for the quantitative analysis of 2-tert-Butyl-4-hydroxyanisole in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Methodologies

A variety of analytical techniques have been successfully employed for the determination of BHA isomers. These include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] LC-MS/MS, in particular, offers superior sensitivity and selectivity, making it the preferred method for complex matrices and trace-level quantification. The use of a deuterated internal standard like this compound is highly recommended to ensure the reliability of the results.[1]

Protocol 1: Quantitative Analysis of 2-tert-Butyl-4-hydroxyanisole in Edible Oils by LC-MS/MS

This protocol describes a sensitive and selective method for the quantification of 2-tert-Butyl-4-hydroxyanisole in edible oil samples using this compound as an internal standard.

1. Materials and Reagents

  • 2-tert-Butyl-4-hydroxyanisole (purity ≥98%)

  • This compound (purity ≥98%, isotopic purity ≥99 atom % D)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Edible oil samples (e.g., soybean oil, peanut oil)

2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-tert-Butyl-4-hydroxyanisole and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.

3. Sample Preparation

  • Accurately weigh 50 mg of the edible oil sample into a 2 mL microcentrifuge tube.[3]

  • Add 1 mL of acetonitrile and 10 µL of the 100 ng/mL internal standard working solution.[3]

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a clean tube.

  • Repeat the extraction step with another 1 mL of acetonitrile.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Instrumental Parameters

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient40% B to 95% B over 5 min, hold at 95% B for 2 min, return to 40% B and equilibrate for 3 min
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeNegative Electrospray Ionization (ESI-)
Capillary Voltage3.0 kV
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
2-tert-Butyl-4-hydroxyanisolePrecursor ion: m/z 179.1 -> Product ion: m/z 164.1 (Quantifier), m/z 136.1 (Qualifier)
This compoundPrecursor ion: m/z 182.1 -> Product ion: m/z 167.1

Note: The MRM transition for BHA is based on a general BHA analysis and should be optimized for the specific 2-BHA isomer.[2] Cone voltage and collision energy should be optimized for the specific instrument.

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standard solutions.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be >0.99.

  • Quantify the concentration of 2-tert-Butyl-4-hydroxyanisole in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Analysis of 2-tert-Butyl-4-hydroxyanisole in Pharmaceutical Formulations by HPLC-UV

This protocol details a robust HPLC-UV method for the determination of 2-tert-Butyl-4-hydroxyanisole in solid dosage forms.

1. Materials and Reagents

  • 2-tert-Butyl-4-hydroxyanisole (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Pharmaceutical formulation (e.g., tablets)

2. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-tert-Butyl-4-hydroxyanisole and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose into a volumetric flask.

    • Add a suitable volume of acetonitrile to dissolve the 2-BHA.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with acetonitrile and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an autosampler vial.

3. HPLC Instrumental Parameters

ParameterSetting
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile and 0.1% aqueous phosphoric acid (v/v)
ElutionIsocratic or Gradient (e.g., 60:40 Acetonitrile:Water)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30°C
Detection Wavelength290 nm

4. Method Validation Data

The following table summarizes typical validation parameters for an HPLC-UV method for BHA analysis.

ParameterResult
Linearity Range13–83 μg/mL[4]
Correlation Coefficient (r²)> 0.999[4]
Accuracy (Recovery)> 97%[4]
Limit of Detection (LOD)0.02 µg/mL[5]
Limit of Quantification (LOQ)0.05 µg/mL[5]

5. Recovery Data

The recovery of BHA from various matrices is a critical parameter in method validation. The following table presents typical recovery data.

MatrixSpiking LevelRecovery (%)
Edible Oil50 mg/kg99.7 - 107.5[3]
Edible Oil200 mg/kg99.7 - 107.5[3]
Edible Oil250 mg/kg99.7 - 107.5[3]
Pharmaceutical Formulation-> 97[4]
Powdered Milk-Good recovery[5]
Butter-Good recovery[5]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (e.g., Oil, Pharmaceutical) Spike Spike with d3-2BHA Internal Standard Sample->Spike Extraction Solvent Extraction (e.g., Acetonitrile) Spike->Extraction Cleanup Centrifugation / Filtration Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 2-BHA Calibration->Quantification G BHA 2-tert-Butyl-4-hydroxyanisole Demethylation O-Demethylation BHA->Demethylation CYP450 Hydroxylation Hydroxylation BHA->Hydroxylation CYP450 Glucuronidation Glucuronidation BHA->Glucuronidation UGTs TBHQ tert-Butylhydroquinone (TBHQ) Demethylation->TBHQ Sulfate_Conjugation Sulfate Conjugation TBHQ->Sulfate_Conjugation SULTs Hydroxylated_BHA Hydroxylated BHA Hydroxylation->Hydroxylated_BHA BHA_Glucuronide BHA-Glucuronide Glucuronidation->BHA_Glucuronide TBHQ_Sulfate TBHQ-Sulfate Sulfate_Conjugation->TBHQ_Sulfate G BHA BHA ERK_JNK ERK / JNK Activation BHA->ERK_JNK Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosol) BHA->Keap1_Nrf2 disrupts Nrf2_dissociation Nrf2 Dissociation ERK_JNK->Nrf2_dissociation phosphorylates Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_dissociation->Nrf2_translocation Nrf2_nucleus Nrf2 (Nucleus) Nrf2_translocation->Nrf2_nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression activates

References

Application of 2-tert-Butyl-4-hydroxyanisole-d3 in the Quantitative Analysis of BHA in Food Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butylated hydroxyanisole (BHA) is a synthetic antioxidant widely used as a preservative in a variety of food products, particularly those containing fats and oils, to prevent oxidative degradation and extend shelf life.[1][2][3][4][5] Regulatory bodies in many countries have established maximum permissible levels of BHA in different food categories due to potential health concerns associated with excessive intake. Therefore, accurate and reliable analytical methods are crucial for monitoring BHA levels in food to ensure consumer safety and compliance with food regulations. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard.[6] 2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3), a deuterated analog of BHA, is an ideal internal standard for the quantitative analysis of BHA in food matrices. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.

This document provides detailed application notes and protocols for the quantitative analysis of BHA in various food matrices using BHA-d3 as an internal standard, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

Physicochemical Properties of BHA and BHA-d3

A summary of the key physicochemical properties of 2-tert-Butyl-4-hydroxyanisole (B1682940) (BHA) and its deuterated analog, this compound (BHA-d3), is presented in the table below.

Property2-tert-Butyl-4-hydroxyanisole (BHA)This compound (BHA-d3)
Chemical Formula C₁₁H₁₆O₂C₁₁H₁₃D₃O₂
Molecular Weight 180.25 g/mol 183.27 g/mol
Appearance White or slightly yellow, waxy solidNot specified, expected to be similar to BHA
Solubility Insoluble in water; soluble in fats, oils, and organic solvents like ethanol (B145695) and acetonitrile (B52724).Expected to have similar solubility to BHA
Structure A mixture of 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisoleDeuterium-labeled analog of BHA

Application Note 1: Quantitative Analysis of BHA in Edible Oils and Fats by Isotope Dilution LC-MS/MS

This method provides a highly selective and sensitive approach for the quantification of BHA in complex fatty food matrices.

Principle

A known amount of BHA-d3 internal standard is added to the oil or fat sample. The sample is then subjected to liquid-liquid extraction to isolate the BHA and BHA-d3 from the fatty matrix. The extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of BHA to that of BHA-d3 is used to calculate the concentration of BHA in the sample, effectively correcting for any losses during sample preparation and ionization suppression or enhancement in the mass spectrometer.

Experimental Protocol

1. Materials and Reagents

  • BHA analytical standard (≥98.5% purity)

  • This compound (BHA-d3) internal standard (≥98% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • n-Hexane (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Anhydrous sodium sulfate (B86663)

2. Standard Solution Preparation

  • BHA Stock Solution (1000 µg/mL): Accurately weigh 10 mg of BHA standard and dissolve in 10 mL of acetonitrile.

  • BHA-d3 Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of BHA-d3 and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the BHA stock solution with acetonitrile. Spike each calibration standard with the BHA-d3 internal standard stock solution to a final concentration of 1 µg/mL.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Homogenize the edible oil or fat sample by gentle warming if necessary.

  • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spike the sample with 100 µL of the 100 µg/mL BHA-d3 internal standard stock solution.

  • Add 10 mL of n-hexane to the tube and vortex for 1 minute to dissolve the oil.

  • Add 10 mL of acetonitrile and vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the lower acetonitrile layer to a clean tube.

  • Repeat the extraction of the hexane (B92381) layer with another 10 mL of acetonitrile.

  • Combine the acetonitrile extracts and pass them through a filter containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Instrumental Conditions

  • Liquid Chromatograph:

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      Time (min) % B
      0.0 30
      5.0 95
      7.0 95
      7.1 30

      | 10.0 | 30 |

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      BHA 179.1 164.1 15

      | BHA-d3 | 182.1 | 167.1 | 15 |

    • Ion Source Parameters: Optimize according to the instrument manufacturer's recommendations (e.g., capillary voltage, source temperature, gas flows).

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of BHA to the peak area of BHA-d3 against the concentration of BHA in the working standard solutions.

  • Calculate the concentration of BHA in the prepared sample extracts using the regression equation from the calibration curve.

  • Determine the final concentration of BHA in the original food sample, taking into account the initial sample weight and dilution factors.

Quantitative Data Summary (LC-MS/MS)

ParameterFood MatrixValueReference
Limit of Detection (LOD) Edible Oil0.5 µg/kgN/A (Typical)
Limit of Quantification (LOQ) Edible Oil1.5 µg/kgN/A (Typical)
Linearity (R²) N/A>0.995N/A (Typical)
Recovery Edible Oil92 - 105%N/A (Typical)
Precision (RSD) Edible Oil< 10%N/A (Typical)

Note: The values presented are typical performance characteristics for this type of method and may vary depending on the specific instrument and matrix.

Application Note 2: Analysis of BHA in Processed Foods by Isotope Dilution GC-MS

This protocol is suitable for the analysis of BHA in a wider range of processed foods, including those with lower fat content.

Principle

The sample is fortified with BHA-d3 and extracted using a suitable solvent. For complex matrices, a clean-up step using solid-phase extraction (SPE) may be necessary. The extract is then derivatized to improve the chromatographic properties of BHA and analyzed by GC-MS in Selected Ion Monitoring (SIM) mode. Quantification is based on the ratio of the response of a characteristic ion of BHA to that of BHA-d3.

Experimental Protocol

1. Materials and Reagents

  • BHA analytical standard (≥98.5% purity)

  • This compound (BHA-d3) internal standard (≥98% isotopic purity)

  • Acetonitrile (GC grade)

  • Ethyl acetate (B1210297) (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • C18 Solid-Phase Extraction (SPE) cartridges (500 mg, 6 mL)

2. Standard Solution Preparation

  • Prepare stock and working standard solutions of BHA and BHA-d3 as described in the LC-MS/MS protocol, using ethyl acetate as the solvent.

3. Sample Preparation (Solvent Extraction and SPE Cleanup)

  • Weigh 2.0 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Spike the sample with 100 µL of the 100 µg/mL BHA-d3 internal standard stock solution.

  • Add 15 mL of acetonitrile, and homogenize using a high-speed blender for 2 minutes.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Decant the supernatant into a clean tube.

  • Re-extract the residue with another 15 mL of acetonitrile.

  • Combine the supernatants and evaporate to a volume of approximately 1 mL under a stream of nitrogen.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of ethyl acetate followed by 5 mL of acetonitrile.

    • Load the 1 mL sample extract onto the cartridge.

    • Wash the cartridge with 5 mL of 20% acetonitrile in water.

    • Elute the analytes with 10 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 100 µL of ethyl acetate and 100 µL of BSTFA with 1% TMCS to the dry residue.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

4. GC-MS Instrumental Conditions

  • Gas Chromatograph:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless (1 µL)

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 min

      • Ramp: 15°C/min to 280°C, hold for 5 min

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (for TMS derivatives):

      Compound Quantifier Ion (m/z) Qualifier Ion (m/z)
      BHA-TMS 237 252

      | BHA-d3-TMS | 240 | 255 |

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of the quantifier ion for BHA-TMS to that of BHA-d3-TMS against the concentration of BHA.

  • Calculate the concentration of BHA in the derivatized sample extracts using the calibration curve.

  • Determine the final concentration of BHA in the original food sample, accounting for the initial sample weight and any dilution factors.

Quantitative Data Summary (GC-MS)

ParameterFood MatrixValueReference
Limit of Detection (LOD) Processed Foods10 µg/kgN/A (Typical)
Limit of Quantification (LOQ) Processed Foods30 µg/kgN/A (Typical)
Linearity (R²) N/A>0.99N/A (Typical)
Recovery Processed Foods85 - 110%N/A (Typical)
Precision (RSD) Processed Foods< 15%N/A (Typical)

Note: The values presented are typical performance characteristics for this type of method and may vary depending on the specific instrument and matrix.

Visualizations

G Experimental Workflow for BHA Analysis in Food using BHA-d3 cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing cluster_result Result sample Food Sample (e.g., Oil, Cereal) spike Spike with BHA-d3 Internal Standard sample->spike extraction Extraction (LLE or Solvent Extraction) spike->extraction cleanup Cleanup (e.g., SPE) - Optional extraction->cleanup concentrate Concentration cleanup->concentrate reconstitute Reconstitution / Derivatization concentrate->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis data_acquisition Data Acquisition (MRM/SIM) analysis->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of BHA calibration->quantification final_result Final BHA Concentration in Food quantification->final_result

Caption: Workflow for BHA analysis in food using BHA-d3.

G Principle of Isotope Dilution Mass Spectrometry cluster_sample In the Sample cluster_process During Analysis cluster_detection At the Detector analyte BHA (Analyte) Unknown Amount loss Sample Preparation and Instrumental Analysis (Potential for Loss and Matrix Effects) analyte->loss is BHA-d3 (Internal Standard) Known Amount Added is->loss analyte_loss BHA Loss loss->analyte_loss is_loss BHA-d3 Loss loss->is_loss analyte_loss->is_loss Losses are Proportional ratio Ratio of BHA / BHA-d3 Remains Constant analyte_loss->ratio is_loss->ratio quant Accurate Quantification ratio->quant

Caption: Principle of Isotope Dilution for accurate quantification.

References

Troubleshooting & Optimization

Technical Support Center: Improving Accuracy with 2-tert-Butyl-4-hydroxyanisole-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the use of 2-tert-Butyl-4-hydroxyanisole-d3 in experimental settings. Our goal is to help you improve the accuracy and reliability of your quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a deuterium-labeled version of the synthetic antioxidant 2-tert-Butyl-4-hydroxyanisole (2-BHA). Its primary application is as an internal standard (IS) in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. By adding a known amount of the deuterated standard to your samples, you can accurately quantify the amount of the non-labeled 2-BHA, correcting for variability during sample preparation and analysis.

Q2: Why should I use a deuterated internal standard like this compound?

A2: Using a stable isotope-labeled internal standard, such as a deuterated one, is considered the gold standard in quantitative mass spectrometry. This is because the physical and chemical properties of the deuterated standard are nearly identical to the analyte of interest. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus providing the most accurate correction for any losses or variations.

Q3: What is the "chromatographic isotope effect" and how can it affect my results?

A3: The chromatographic isotope effect is a phenomenon where a deuterated compound and its non-deuterated counterpart may have slightly different retention times during chromatographic separation. This is because the carbon-deuterium bond is slightly stronger and shorter than the carbon-hydrogen bond, which can lead to subtle differences in how the molecule interacts with the stationary phase. This can be a concern if the analyte and the internal standard do not co-elute, as they may be affected differently by matrix effects, potentially compromising the accuracy of quantification.

Q4: What is the Kinetic Isotope Effect (KIE) and is it relevant when using this compound as an internal standard?

A4: The Kinetic Isotope Effect (KIE) refers to the change in the rate of a chemical reaction when a hydrogen atom is replaced by a deuterium (B1214612) atom. Since the carbon-deuterium bond is stronger, reactions that involve the breaking of this bond will be slower. While this is a critical consideration in drug metabolism studies where deuteration is used to slow down metabolic breakdown, it is less of a concern when using this compound as an internal standard for quantifying BHA, as the goal is not to measure reaction rates but to correct for analytical variability. However, it is important to be aware of this effect, especially if studying the metabolism of BHA itself.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Fronting, or Splitting) Column degradation or contamination.Flush the column with a strong solvent or replace it if necessary.
Mismatch between injection solvent and mobile phase.Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
High injection volume.Reduce the injection volume.
Inconsistent Internal Standard Signal Inaccurate pipetting of the internal standard.Calibrate your pipettes regularly and ensure proper pipetting technique.
Degradation of the internal standard stock solution.Prepare fresh stock solutions and store them under appropriate conditions (e.g., protected from light, at a low temperature).
Ion suppression or enhancement due to matrix effects.Optimize the sample cleanup procedure to remove interfering matrix components. Consider a different chromatographic column or mobile phase to improve separation.
Chromatographic Separation of Analyte and Internal Standard Isotope effect.Modify the chromatographic conditions (e.g., gradient, temperature, mobile phase composition) to minimize the separation. A slower gradient may improve co-elution.
Differences in the position of the deuterium label.If possible, choose a deuterated standard where the label is in a position that does not significantly affect retention time.
Isotopic Exchange (Loss of Deuterium) Exposure to acidic or basic conditions during sample preparation or storage.Maintain a neutral pH whenever possible. If acidic or basic conditions are necessary, minimize the exposure time and temperature.
Presence of active hydrogens in the molecule that can exchange with protons from the solvent.While the deuterium in this compound is on the methoxy (B1213986) group and generally stable, be mindful of the overall sample matrix and conditions.

Experimental Protocols

Protocol: Quantification of 2-tert-Butyl-4-hydroxyanisole in Rat Plasma using LC-MS/MS

This protocol provides a general framework. Optimization of specific parameters may be required for your particular instrumentation and experimental setup.

1. Preparation of Stock and Working Solutions:

  • 2-tert-Butyl-4-hydroxyanisole (Analyte) Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-tert-Butyl-4-hydroxyanisole and dissolve it in 10 mL of methanol.

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare a series of working standard solutions of the analyte and a working internal standard solution by diluting the stock solutions with methanol:water (1:1, v/v).

2. Sample Preparation:

  • To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate the proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the cone voltage and collision energy for both the analyte and the internal standard.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of 2-tert-Butyl-4-hydroxyanisole in the plasma samples from the calibration curve.

Quantitative Data

Table 1: Example Mass Spectrometry Parameters for BHA and BHA-d3

CompoundPrecursor Ion (m/z)Product Ion (m/z)
2-tert-Butyl-4-hydroxyanisole181.1166.1
This compound184.1169.1

Table 2: Representative Calibration Curve Data

Analyte Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
15,234105,6780.0495
526,170104,9870.2493
1051,987105,1230.4945
50258,934106,0012.4428
100521,456105,5434.9406
5002,605,789105,89024.6085

Visualizations

BHA_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism BHA 2-tert-Butyl-4-hydroxyanisole O_Demethylation O-Demethylation (CYP450) BHA->O_Demethylation Minor Pathway Conjugation Conjugation (e.g., Glucuronidation, Sulfation) BHA->Conjugation Major Pathway Metabolite1 tert-Butylhydroquinone O_Demethylation->Metabolite1 Conjugated_Metabolite Glucuronide or Sulfate Conjugate Conjugation->Conjugated_Metabolite

Caption: Metabolic pathways of 2-tert-Butyl-4-hydroxyanisole (BHA).

RIPK1_Inhibition TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds RIPK1 RIPK1 TNFR1->RIPK1 Recruits & Activates Necroptosis Necroptosis RIPK1->Necroptosis Initiates BHA 2-tert-Butyl-4-hydroxyanisole BHA->RIPK1 Directly Inhibits

Caption: Direct inhibition of RIPK1 by 2-tert-Butyl-4-hydroxyanisole.

TLR4_Signaling_Interaction LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits NFkB NF-κB MyD88->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNFα, IL-6) NFkB->Inflammatory_Cytokines Induces Transcription BHA 2-tert-Butyl-4-hydroxyanisole BHA->TLR4 Interferes with Signaling

Caption: Interference of BHA with the TLR4 signaling pathway.

Experimental_Workflow Start Start: Plasma Sample Spike Spike with This compound (IS) Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantify Quantification LCMS->Quantify

Caption: General workflow for sample preparation and analysis.

Technical Support Center: Analysis of 2-tert-Butyl-4-hydroxyanisole-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects encountered during the analysis of 2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3). It is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled internal standard in quantitative mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of BHA-d3?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as BHA-d3, by co-eluting components from the sample matrix (e.g., plasma, urine, tissue).[1][2][3] These endogenous components, which include phospholipids (B1166683), salts, proteins, and metabolites, can interfere with the ionization process in the mass spectrometer's source.[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of quantification.[4][5]

Q2: I'm using BHA-d3 as a stable isotope-labeled internal standard (SIL-IS). Shouldn't that automatically correct for matrix effects?

A2: While SIL-IS like BHA-d3 are considered the "gold standard" for compensating for matrix effects, they may not always provide perfect correction.[1] For a SIL-IS to be effective, it must have the same chromatographic retention time, extraction recovery, and ionization response as the analyte.[1] However, issues can arise. For instance, the deuterium (B1214612) isotope effect can sometimes cause a slight shift in retention time between the analyte and the SIL-IS, leading to differential ion suppression where each compound is affected differently by the matrix.[1][6]

Q3: My BHA-d3 signal is inconsistent or lower than expected across different samples. What could be the cause?

A3: Inconsistent or low signal from your BHA-d3 internal standard is a strong indicator of significant matrix effects.[4] This variability can be due to differences in the composition of the biological matrix between samples or lots.[6][7] A component in the matrix may be co-eluting with BHA-d3 and its analyte, causing ion suppression.

Q4: How can I quantitatively assess the extent of matrix effects in my BHA-d3 analysis?

A4: The most common method for quantifying matrix effects is the post-extraction addition experiment.[1][4] This involves comparing the response of BHA-d3 in a blank, extracted matrix that has been spiked with the standard to the response of BHA-d3 in a neat solution at the same concentration. The matrix factor (MF) is calculated to determine the degree of ion suppression or enhancement.[1][4]

Troubleshooting Guide

Issue 1: Poor Accuracy and Precision Despite Using BHA-d3 Internal Standard

Potential Cause: Differential matrix effects on the analyte and BHA-d3, possibly due to chromatographic separation.

Troubleshooting Steps:

  • Optimize Chromatography: Adjust your chromatographic method to ensure co-elution of the analyte and BHA-d3. This may involve modifying the mobile phase composition, gradient profile, or changing the analytical column.[1]

  • Enhance Sample Cleanup: A more rigorous sample preparation method can help remove interfering matrix components.[2][8] Consider switching from a simple protein precipitation (PPT) to solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9]

  • Evaluate Matrix Factor: Perform a post-extraction spike experiment with at least six different lots of your biological matrix to assess the variability of the matrix effect.[1]

Issue 2: Significant Ion Suppression for Both Analyte and BHA-d3

Potential Cause: High concentrations of co-eluting matrix components, particularly phospholipids, in the sample extract.

Troubleshooting Steps:

  • Improve Sample Preparation: This is often the most effective way to combat ion suppression.[2][8]

    • Solid-Phase Extraction (SPE): Utilize a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms for a more thorough cleanup.[9]

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract your analyte while leaving interfering substances behind.[8]

    • Phospholipid Removal: If using protein precipitation, incorporate a specific phospholipid removal plate or step.

  • Sample Dilution: A simple dilution of the final extract can reduce the concentration of matrix components and, consequently, the matrix effect.[10]

  • Chromatographic Separation: Modify your LC method to separate the analyte and BHA-d3 from the regions where phospholipids typically elute.

Quantitative Data on Matrix Effects

Due to the lack of specific quantitative data for BHA-d3 in the provided search results, the following table, adapted from a study on Ondansetron and its deuterated internal standard, is presented as an illustrative example of how to report matrix effects.[4] Researchers should generate their own data for BHA-d3.

MatrixAnalyte/ISMatrix Factor (MF)IS-Normalized MF
Example Plasma Lot 1
Analyte75.2%1.03
BHA-d373.0%
Example Plasma Lot 2
Analyte68.5%0.98
BHA-d369.9%
Example Urine Lot 1
Analyte55.1%0.96
BHA-d357.4%

Experimental Protocols

Protocol 1: Evaluation of Matrix Factor using the Post-Extraction Spike Method

This protocol provides a general framework for assessing matrix effects.[4]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and BHA-d3 into the reconstitution solvent at low and high quality control (QC) concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation procedure. Spike the analyte and BHA-d3 into the extracted matrix to the same final concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and BHA-d3 into the blank biological matrix before the extraction process at the same concentrations.

  • Analyze Samples: Analyze all three sets using your validated LC-MS/MS method.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) * 100

    • IS-Normalized MF = MF of Analyte / MF of BHA-d3

    • An MF value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement. The IS-Normalized MF should be close to 1.0 for effective compensation.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of BHA-d3 internal standard solution. Vortex for 30 seconds.

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of an appropriate organic solvent (e.g., hexane) to remove non-polar interferences like phospholipids.

  • Elution: Elute the analyte and BHA-d3 with 1 mL of an appropriate elution solvent (e.g., methanol with 2% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects in BHA-d3 Analysis start Inaccurate or Imprecise Results with BHA-d3 IS check_chromatography Step 1: Verify Analyte and BHA-d3 Co-elution start->check_chromatography coelution_ok Co-elution Confirmed? check_chromatography->coelution_ok optimize_lc Action: Optimize LC Method (Gradient, Column, Mobile Phase) coelution_ok->optimize_lc No quantify_me Step 2: Quantify Matrix Effect (Post-Extraction Spike) coelution_ok->quantify_me Yes optimize_lc->check_chromatography me_acceptable Matrix Effect Acceptable and Consistent? quantify_me->me_acceptable improve_sp Step 3: Enhance Sample Preparation me_acceptable->improve_sp No revalidate Re-evaluate and Validate Method me_acceptable->revalidate Yes sp_options Action: Implement Advanced Cleanup (SPE, LLE, Phospholipid Removal) improve_sp->sp_options sp_options->quantify_me end Accurate & Precise Results revalidate->end

Caption: Troubleshooting workflow for matrix effects.

Matrix_Effect_Assessment Workflow for Assessing Matrix Factor and Recovery set_a Set A: Spike Analyte + IS in Neat Solution analyze Analyze all sets by LC-MS/MS set_a->analyze set_b Set B: Spike Analyte + IS in Post-Extraction Blank Matrix set_b->analyze set_c Set C: Spike Analyte + IS in Pre-Extraction Blank Matrix set_c->analyze calc_mf Calculate Matrix Factor (MF) MF = Response(B) / Response(A) analyze->calc_mf calc_rec Calculate Recovery Recovery = Response(C) / Response(B) analyze->calc_rec calc_pe Calculate Process Efficiency PE = Response(C) / Response(A) analyze->calc_pe

References

Technical Support Center: Managing Ionization Suppression in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ionization suppression in liquid chromatography-mass spectrometry (LC-MS) analyses. A key strategy discussed is the use of stable isotope-labeled internal standards, such as 2-tert-Butyl-4-hydroxyanisole-d3, to accurately quantify analytes in the presence of matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is ionization suppression?

A1: Ionization suppression is a type of matrix effect that occurs in quantitative mass spectrometry, particularly with electrospray ionization (ESI).[1][2] It is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, proteins, lipids).[1][2] This interference can lead to decreased signal intensity, compromising the accuracy, precision, and sensitivity of the analysis.[1][3]

Q2: How does this compound (BHA-d3) help with ionization suppression?

A2: this compound (BHA-d3) is a deuterated analog of the antioxidant 2-tert-Butyl-4-hydroxyanisole (BHA). Its primary role in managing ionization suppression is to serve as a stable isotope-labeled internal standard (SIL-IS) for the quantification of BHA or structurally similar analytes.[3][4] A SIL-IS does not eliminate ionization suppression but rather compensates for it.[3][5] Because the deuterated standard is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ionization suppression.[3][5] By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved despite variations in ionization efficiency.[3][4]

Q3: What are the main causes of ionization suppression?

A3: Ionization suppression is primarily caused by co-eluting endogenous or exogenous components from the sample matrix.[1] Common sources include:

  • Endogenous components: Salts, phospholipids, proteins, and metabolites naturally present in biological samples like plasma, urine, or tissue extracts.[1]

  • Exogenous components: Reagents introduced during sample preparation, such as anticoagulants, buffers, or ion-pairing agents.

  • High analyte concentration: At high concentrations, analytes can compete with themselves for ionization, leading to a non-linear response.

  • Mobile phase additives: Certain additives in the mobile phase can affect the ionization efficiency of the analyte.[6]

Q4: Can a deuterated internal standard completely eliminate matrix effects?

A4: While highly effective, a deuterated internal standard may not completely resolve all issues related to matrix effects. In some instances, "differential matrix effects" can occur, where the analyte and the deuterated standard are affected differently by the matrix. This is less common but can sometimes be attributed to slight differences in retention time. Therefore, thorough method development and validation remain critical.[5]

Troubleshooting Guide

This guide addresses common issues encountered during LC-MS analysis due to ionization suppression.

Problem Potential Cause Recommended Solution
Low analyte signal intensity in sample matrix compared to pure solvent. Ionization suppression from co-eluting matrix components.[2]1. Optimize Chromatography: Modify the gradient, mobile phase, or column chemistry to separate the analyte from interfering peaks.[1] 2. Improve Sample Preparation: Implement more rigorous cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components.[1][7] 3. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can lessen suppression.[2]
Poor reproducibility of results between different sample lots. Variable matrix effects across different biological samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate a deuterated analog of your analyte (like BHA-d3 for BHA) to normalize for variations in suppression.[4][5] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[1]
Analyte and internal standard peaks do not co-elute perfectly. Slight differences in physicochemical properties between the analyte and its deuterated standard.1. Adjust Chromatographic Conditions: Fine-tune the mobile phase composition or temperature to improve co-elution. 2. Evaluate Isotopic Purity: Ensure the deuterated standard is of high isotopic purity.
Signal suppression is observed at the beginning or end of the chromatogram. Early eluting salts or late eluting hydrophobic compounds (e.g., phospholipids) are common sources of suppression.[8]1. Divert Flow: Use a divert valve to send the highly contaminated portions of the eluent (e.g., the initial void volume) to waste instead of the mass spectrometer. 2. Optimize Gradient: Ensure the chromatographic gradient effectively separates the analyte from these regions of high interference.

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Regions of Ion Suppression

This experiment helps visualize where in the chromatogram ion suppression occurs.

Methodology:

  • Setup: A 'T' connector is placed between the LC column and the mass spectrometer's ion source.

  • Infusion: A syringe pump continuously infuses a standard solution of the analyte at a constant flow rate into the mobile phase post-column. This creates a stable baseline signal for the analyte.

  • Injection: A blank matrix sample (an extract of the biological matrix without the analyte) is injected onto the LC column.

  • Analysis: The mass spectrometer monitors the signal of the infused analyte. Any dip or decrease in the stable baseline corresponds to a region where co-eluting components from the matrix are causing ionization suppression.

G cluster_LC LC System cluster_Infusion Infusion System LC LC Pump & Autosampler Column LC Column LC->Column Tee T-Connector Column->Tee Mobile Phase + Separated Matrix SyringePump Syringe Pump (Analyte Solution) SyringePump->Tee Constant Analyte Infusion MS Mass Spectrometer Tee->MS

Caption: Workflow for a post-column infusion experiment.

Protocol 2: Quantifying Matrix Effect Using a Deuterated Internal Standard

This protocol outlines the use of a SIL-IS, such as BHA-d3, for accurate quantification.

Methodology:

  • Sample Preparation:

    • Spike a known concentration of the deuterated internal standard (e.g., BHA-d3) into all samples, calibrators, and quality control samples at the beginning of the sample preparation process.

    • Perform the extraction procedure (e.g., protein precipitation, LLE, or SPE).

  • LC-MS/MS Analysis:

    • Inject the extracted samples into the LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) method with specific transitions for both the analyte (e.g., BHA) and the internal standard (e.g., BHA-d3).

  • Data Processing:

    • Calculate the peak area ratio of the analyte to the internal standard for all samples and calibrators.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibrators.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated IS (BHA-d3) Sample->Spike Extract Extraction (SPE, LLE, etc.) Spike->Extract LCMS Inject & Acquire Data (MRM for Analyte & IS) Extract->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Quantify Quantify Analyte Concentration CalCurve->Quantify

Caption: Quantitative workflow using a deuterated internal standard.

References

Technical Support Center: Optimizing LC Gradient for 2-tert-Butyl-4-hydroxyanisole-d3 Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of 2-tert-Butyl-4-hydroxyanisole (BHA) and its deuterated internal standard, 2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3).

Frequently Asked Questions (FAQs)

Q1: Why is achieving co-elution of 2-tert-Butyl-4-hydroxyanisole (BHA) and its deuterated analog (BHA-d3) critical for accurate quantification?

A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, a deuterated internal standard like BHA-d3 is used to correct for variations in sample preparation, injection volume, and matrix effects. For this correction to be accurate, both the analyte (BHA) and the internal standard (BHA-d3) must experience the same degree of ion suppression or enhancement from the sample matrix. This is best achieved when they elute from the LC column at the same time (co-elution). If they separate chromatographically, they may be exposed to different matrix components as they elute, leading to differential matrix effects and compromising the accuracy of the quantitative results.[1][2]

Q2: I am observing that my this compound peak is eluting slightly earlier than the non-deuterated 2-tert-Butyl-4-hydroxyanisole peak in my reversed-phase LC method. Is this normal?

A2: Yes, this is a common phenomenon. Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1] This is due to the subtle differences in physicochemical properties, such as hydrophobicity, caused by the substitution of hydrogen with deuterium (B1214612). While a small shift is expected, significant separation can lead to the issues described in Q1.

Q3: What are the primary factors in my LC gradient that I can adjust to improve the co-elution of BHA and BHA-d3?

A3: The key parameters of your LC gradient that you can modify to improve co-elution are:

  • Gradient Slope: A shallower gradient (i.e., a slower increase in the percentage of the strong organic solvent) can often improve the resolution of closely eluting peaks, or in this case, encourage their co-elution.

  • Organic Modifier: Switching between different organic solvents, such as acetonitrile (B52724) and methanol (B129727), can alter the selectivity of the separation and may help to achieve co-elution.

  • Mobile Phase Additives: The type and concentration of acidic or basic additives (e.g., formic acid, ammonium (B1175870) acetate) can influence the peak shape and retention of phenolic compounds like BHA.[2][3]

Q4: Can the choice of LC column affect the separation of BHA and BHA-d3?

A4: Absolutely. The stationary phase chemistry plays a crucial role in the separation. If you are facing persistent co-elution challenges, consider the following:

  • Column Chemistry: Trying a different stationary phase (e.g., C8, Phenyl-Hexyl, or Biphenyl instead of a standard C18) can provide a different selectivity and may help resolve the issue.[3]

  • Column Resolution: In some cases where achieving perfect co-elution is difficult, using a column with a lower resolution might be a practical solution to ensure both compounds elute within a single peak, thereby minimizing differential matrix effects.[1][2]

Q5: Are there alternative chromatographic techniques to reversed-phase LC for the analysis of BHA?

A5: Yes, other techniques can be employed:

  • Normal-Phase HPLC: This has been successfully used for the simultaneous determination of BHA isomers and other antioxidants.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable alternative for polar compounds and operates with a polar stationary phase and a mobile phase with a high concentration of organic solvent.[5][6][7] The separation mechanism in HILIC is different from reversed-phase and can be manipulated by adjusting the mobile phase composition, pH, and buffer concentration.[8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor resolution between BHA and BHA-d3 peaks The gradient is too steep.Decrease the gradient slope (e.g., from a 5-minute to a 10-minute gradient).
The mobile phase composition is not optimal.Try switching the organic modifier (e.g., from acetonitrile to methanol or vice versa).
The column selectivity is not suitable.Test a column with a different stationary phase (e.g., Phenyl-Hexyl or Biphenyl).
Inconsistent retention times Inadequate column equilibration between injections.Ensure the column is equilibrated with the initial mobile phase for a sufficient time (typically 5-10 column volumes).
Fluctuations in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed.
Temperature variations.Use a column oven to maintain a consistent temperature.
Peak tailing for BHA and BHA-d3 Secondary interactions with the silica (B1680970) support of the column.Add a mobile phase modifier like 0.1% formic acid to improve peak shape.
Column degradation.Flush the column with a strong solvent or replace it if the problem persists.
Sample overload.Reduce the injection volume or the concentration of the sample.
Inaccurate or inconsistent quantitative results Differential matrix effects due to poor co-elution.Adjust the LC gradient to achieve co-elution of BHA and BHA-d3.
Isotopic or chemical impurities in the deuterated standard.Verify the purity of the BHA-d3 standard with the supplier's certificate of analysis.[1]
Isotopic exchange (back-exchange).Investigate the stability of the deuterium labels in your sample matrix and solvent conditions, especially if they are on hydroxyl or amino groups.[1][3]

Experimental Protocols

Example 1: Reversed-Phase LC Method for BHA Analysis

This protocol is a general starting point for the analysis of BHA using a C18 column.

  • Instrumentation: HPLC or UHPLC system with a UV or Mass Spectrometric detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm or MS with appropriate source conditions.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 50
    10.0 90
    10.1 50

    | 15.0 | 50 |

Example 2: Normal-Phase LC Method for BHA Isomer Separation

This method is suitable for separating the 2- and 3-isomers of BHA.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Silica, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Gradient elution with a mixture of n-hexane and isopropanol.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm and 310 nm.[4]

Data Presentation

Table 1: Example LC Gradient Conditions for BHA Analysis

ParameterMethod 1 (Reversed-Phase)Method 2 (Reversed-Phase)Method 3 (Normal-Phase)
Column C18 (4.6 x 150 mm, 5 µm)Biphenyl (2.1 x 100 mm, 2.6 µm)Silica (4.6 x 250 mm, 5 µm)
Mobile Phase A Water + 0.1% Sulfuric Acid5 mM Ammonium Acetate in Watern-Hexane
Mobile Phase B AcetonitrileAcetonitrileIsopropanol
Gradient 50-90% B in 10 min5-90% B over 13 minGradient Elution
Flow Rate 1.0 mL/min0.25 mL/minNot Specified
Detection UV at 280 nmHRMS/MSUV at 280/310 nm
Reference [2][3][4]

Note: The retention time of this compound is expected to be slightly shorter than that of the unlabeled compound in reversed-phase methods.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent Results or Poor Peak Shape for BHA/BHA-d3 check_coelution Check for Co-elution of BHA and BHA-d3 Peaks start->check_coelution is_coeluting Are Peaks Co-eluting? check_coelution->is_coeluting check_purity Verify Purity of Deuterated Standard is_coeluting->check_purity Yes optimize_gradient Optimize LC Gradient is_coeluting->optimize_gradient No yes_path Yes is_pure Is Standard Pure? check_purity->is_pure check_exchange Investigate Isotopic Back-Exchange is_pure->check_exchange Yes replace_standard Replace Deuterated Standard is_pure->replace_standard No yes_pure Yes no_path No shallow_gradient Try a Shallower Gradient optimize_gradient->shallow_gradient change_solvent Change Organic Modifier (ACN vs. MeOH) shallow_gradient->change_solvent adjust_additive Adjust Mobile Phase Additive change_solvent->adjust_additive no_pure No

Caption: Troubleshooting workflow for BHA and BHA-d3 separation issues.

LC_Gradient_Optimization start Start: Initial LC Method (e.g., Generic Gradient) step1 Step 1: Adjust Gradient Slope (e.g., Make it Shallower) start->step1 eval1 Evaluate Resolution and Co-elution step1->eval1 step2 Step 2: Change Organic Modifier (Acetonitrile vs. Methanol) eval1->step2 If Improvement Needed end End: Optimized LC Method eval1->end If Satisfactory eval2 Evaluate Selectivity and Peak Shape step2->eval2 step3 Step 3: Modify Mobile Phase Additive (e.g., Formic Acid, Ammonium Acetate) eval2->step3 If Improvement Needed eval2->end If Satisfactory eval3 Evaluate Peak Shape and Ionization step3->eval3 step4 Step 4: Test Alternative Column Chemistry (e.g., Phenyl, Biphenyl) eval3->step4 If Improvement Needed eval3->end If Satisfactory step4->end

Caption: A typical workflow for LC gradient optimization.

References

Technical Support Center: Deuterated Standard Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for deuterated standard quantification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during mass spectrometry-based quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical problems associated with deuterated internal standards?

A1: The most frequently encountered issues include:

  • Inaccurate or Inconsistent Quantitative Results: Often stemming from a lack of co-elution, impurities in the standard, or isotopic exchange.[1]

  • Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[2]

  • Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[2]

  • Isotopic Exchange: The loss of deuterium (B1214612) atoms and replacement with hydrogen from the surrounding environment.[2]

  • Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.[2]

Q2: Why is my deuterated internal standard eluting at a different retention time than the analyte?

A2: This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect".[3] It occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[4] This can lead to minor differences in the molecule's lipophilicity and interaction with the chromatographic column.[3][5] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3]

Q3: What are matrix effects and how do deuterated standards help mitigate them?

A3: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[6] Deuterated internal standards are considered the gold standard for compensation because they are chemically almost identical to the analyte, meaning they co-elute and experience similar ionization effects.[6] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[6]

Q4: Can deuterated internal standards completely eliminate issues related to matrix effects?

A4: While highly effective, they may not always perfectly compensate for matrix effects.[6] If a chromatographic shift occurs, the analyte and the internal standard may elute into regions with different degrees of ion suppression, a phenomenon known as "differential matrix effects," which can lead to inaccurate quantification.[6][7]

Q5: What are the recommended purity levels for deuterated internal standards?

A5: For reliable and reproducible results, high purity is crucial. General recommendations are:

  • Chemical Purity: >99%[8]

  • Isotopic Enrichment: ≥98%[8] It is essential to obtain a certificate of analysis (CoA) from the supplier that specifies both chemical and isotopic purity.[8]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?

Answer: This can stem from several factors, including a lack of co-elution, isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[1]

Troubleshooting Workflow: Inaccurate Quantification

start Inaccurate Results Observed check_coelution Step 1: Verify Co-elution Overlay analyte and IS chromatograms start->check_coelution coelution_ok Co-elution is complete check_coelution->coelution_ok Yes coelution_bad Separation observed check_coelution->coelution_bad No check_purity Step 2: Assess Standard Purity Check CoA, run HRMS or qNMR coelution_ok->check_purity adjust_chrom Adjust chromatography (e.g., use lower resolution column) coelution_bad->adjust_chrom adjust_chrom->check_coelution purity_ok Purity is acceptable (>99% chemical, >=98% isotopic) check_purity->purity_ok Yes purity_bad Impurity detected check_purity->purity_bad No check_exchange Step 3: Test for Isotopic Exchange Incubate IS in blank matrix purity_ok->check_exchange replace_is Replace internal standard purity_bad->replace_is exchange_ok No significant back-exchange check_exchange->exchange_ok No exchange_bad Back-exchange detected check_exchange->exchange_bad Yes end_good Quantification should be accurate exchange_ok->end_good reselect_is Reselect IS with stable label positions exchange_bad->reselect_is

Caption: A logical workflow for troubleshooting inaccurate quantitative results.

Issue 2: Unstable Internal Standard Signal

Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?

Answer: Variability in the internal standard's signal often points to differential matrix effects or issues with the stability of the deuterated label.[1]

Troubleshooting Guide: Unstable Internal Standard Signal
  • Evaluate Differential Matrix Effects:

    • Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[1][9]

    • Solution: Conduct a post-extraction addition experiment to assess the matrix effect (see Experimental Protocol 1). If significant differential effects are observed, improve the sample clean-up procedure to remove interfering matrix components.[1]

  • Check Deuterated Label Stability:

    • Problem: Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1] This is more likely if the deuterium labels are in chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[1]

    • Solution: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[1] Conduct an incubation study to test for back-exchange (see Experimental Protocol 2).

Issue 3: Presence of Unlabeled Analyte Signal in Blank Samples

Question: I am detecting a signal for my target analyte in blank samples spiked only with the deuterated internal standard. What is the cause?

Answer: This indicates that the deuterated internal standard is contaminated with the unlabeled analyte. The response for the unlabeled analyte in a blank sample spiked with the internal standard should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[2]

Logical Relationship: Purity and its Impact

impure_is Impure Deuterated IS (contains unlabeled analyte) spiked_blank Blank sample spiked with impure IS impure_is->spiked_blank signal_contribution IS contributes to analyte signal spiked_blank->signal_contribution overestimation Overestimation of analyte concentration signal_contribution->overestimation

References

Technical Support Center: Troubleshooting HPLC Analysis of 2-tert-Butyl-4-hydroxyanisole-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing with 2-tert-Butyl-4-hydroxyanisole-d3 in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in HPLC analysis?

A1: Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a drawn-out or "tailing" trailing edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Tailing peaks are problematic because they can lead to:

  • Reduced Resolution: Tailing can cause peaks to overlap, making accurate separation and quantification of individual components difficult.[1]

  • Decreased Sensitivity: As a peak broadens due to tailing, its height decreases, which can negatively affect the limit of detection and quantification.[1]

  • Inaccurate Quantification: Asymmetrical peaks can lead to inconsistent and inaccurate peak area integration, compromising the reliability and reproducibility of the analysis.[1]

Q2: What are the most common causes of peak tailing for phenolic compounds like this compound?

A2: For phenolic and other acidic compounds, peak tailing in reversed-phase HPLC is often caused by:

  • Secondary Silanol (B1196071) Interactions: Unwanted interactions can occur between the polar hydroxyl group of the analyte and residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns). These interactions can cause some analyte molecules to be retained longer than others, resulting in a tailed peak.[1][2]

  • Suboptimal Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the analyte, both ionized and non-ionized forms of the compound can exist simultaneously. This dual state leads to inconsistent retention and peak distortion.[1][3]

  • Column Overload: Injecting too much sample mass or a large volume can saturate the stationary phase, leading to poor peak shape.[2]

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[4]

Q3: What is the pKa of 2-tert-Butyl-4-hydroxyanisole and how does it influence method development?

A3: The predicted pKa of the closely related compound, 3-tert-Butyl-4-hydroxyanisole, is approximately 11.83. The deuterated analog is expected to have a very similar pKa. The pKa is a critical parameter in HPLC method development for ionizable compounds. To ensure good peak shape, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa to ensure it exists in a single ionic state.[1] For an acidic compound like this compound, a mobile phase pH below 5 is generally recommended to suppress its ionization and minimize peak tailing.[1]

Troubleshooting Guide: Peak Tailing for this compound

This guide provides a systematic approach to troubleshooting peak tailing issues.

Troubleshooting_Workflow cluster_Start cluster_Investigation cluster_Solutions cluster_End start Peak Tailing Observed for This compound check_column Step 1: Evaluate Column - Is it a modern, end-capped column? - Is the column old or contaminated? start->check_column check_mobile_phase Step 2: Assess Mobile Phase - What is the pH? - Is a buffer used? check_column->check_mobile_phase solution_column Solution A: Column Optimization - Use a high-purity, end-capped C18 column. - Flush or replace the column if necessary. check_column->solution_column Column issues suspected check_system Step 3: Inspect HPLC System - Check for extra-column dead volume. - Is the sample solvent appropriate? check_mobile_phase->check_system solution_mobile_phase Solution B: Mobile Phase Adjustment - Lower mobile phase pH to 2.5-3.5 with an acidic modifier (e.g., 0.1% formic acid). - Use a buffer (10-50 mM) to maintain stable pH. check_mobile_phase->solution_mobile_phase pH or buffer issues solution_system Solution C: System & Sample Optimization - Minimize tubing length and diameter. - Ensure sample is dissolved in mobile phase or a weaker solvent. check_system->solution_system System/sample issues end Symmetrical Peak Achieved solution_column->end solution_mobile_phase->end solution_system->end

Figure 1: Troubleshooting workflow for peak tailing of this compound.

Detailed Troubleshooting Steps
Potential Cause Recommended Action Rationale
Secondary Silanol Interactions 1. Use a Modern, End-Capped Column: Employ a high-purity, Type B silica (B1680970) column that is well end-capped.[1] 2. Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5 using an acidic modifier like formic acid or phosphoric acid.[4] 3. Increase Buffer Concentration: Use a buffer concentration of 25-50 mM for UV detection to help mask residual silanol interactions.[1]End-capping chemically deactivates most of the reactive silanol groups.[4] A low pH protonates the remaining silanol groups, minimizing their ability to interact with the acidic analyte.[4] A higher buffer concentration can help to maintain a consistent low pH and further reduce secondary interactions.[1]
Suboptimal Mobile Phase pH 1. Adjust pH Away from pKa: Ensure the mobile phase pH is at least 2 units below the analyte's pKa (predicted pKa ≈ 11.83). A pH of < 5 is recommended.[1] 2. Use a Buffer: Incorporate a buffer (e.g., phosphate (B84403) or acetate) to maintain a stable pH throughout the analysis.[4]Maintaining a pH well below the pKa ensures the analyte is in a single, non-ionized state, leading to consistent retention and improved peak shape.[3] Buffers prevent pH fluctuations that can cause peak distortion.[5]
Column Contamination or Degradation 1. Flush the Column: Wash the column with a strong solvent to remove strongly retained contaminants.[4] 2. Use a Guard Column: Install a guard column to protect the analytical column from impurities in the sample.[4] 3. Replace the Column: If flushing does not improve peak shape, the column may be degraded and require replacement.[4]Contaminants can create active sites on the stationary phase, leading to peak tailing.[2] A guard column acts as a disposable filter, extending the life of the more expensive analytical column.[4] Over time, the stationary phase can degrade, leading to irreversible performance issues.[4]
Extra-Column Dead Volume 1. Minimize Tubing: Use the shortest possible length of narrow internal diameter (e.g., 0.12-0.17 mm) tubing to connect the injector, column, and detector.[1] 2. Check Fittings: Ensure all fittings are properly seated and not contributing to dead volume.[1]Excessive volume outside of the column can cause the separated analyte bands to spread out, resulting in broader and more asymmetrical peaks.[4]
Sample Solvent Mismatch 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible.[1] 2. Use a Weaker Solvent: If the sample is not soluble in the mobile phase, use a solvent that is weaker (less eluotropic) than the mobile phase.[1]Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion and broadening.[1]

Experimental Protocols

Below are detailed methodologies for HPLC analysis of 2-tert-Butyl-4-hydroxyanisole, which can be adapted for its deuterated analog.

Protocol 1: Reversed-Phase HPLC with Acidic Mobile Phase

This method is designed to minimize silanol interactions and ensure the analyte is in a non-ionized state.

  • Column: Agilent Zorbax SB-C18 (4.6 x 250 mm, 5 µm) or equivalent high-purity, end-capped C18 column.

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Phosphoric Acid in HPLC-grade water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • Start with 40% B.

    • Hold at 40% B for 14 minutes.

    • Increase to 100% B over 0.01 minutes.

    • Hold at 100% B for 6 minutes.

    • Return to 40% B over 1 minute.

    • Equilibrate at 40% B for 5 minutes before the next injection.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 291 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Phosphoric Acid).

Protocol 2: Isocratic HPLC Method

This method is a simpler alternative for routine analysis.

  • Column: Waters Symmetry C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile and 0.1% (v/v) Sulfuric Acid in water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Data Presentation

The following table summarizes key parameters and their recommended ranges for optimizing the peak shape of this compound.

Parameter Recommended Range/Value Impact on Peak Shape Reference
Mobile Phase pH 2.5 - 3.5Suppresses ionization of the analyte and silanol groups, minimizing secondary interactions and improving symmetry.[4]
Buffer Concentration (UV) 10 - 50 mMMaintains stable pH and can help mask silanol interactions.[1]
Injection Volume ≤ 5% of column volumePrevents volumetric overload and peak distortion.[1]
Sample Mass Reduce if peaks improve upon dilutionPrevents mass overload, which can saturate the stationary phase.[1]
Connecting Tubing ID 0.12 - 0.17 mmMinimizes extra-column volume and peak broadening.[1]

Visualizations

Chemical_Interactions cluster_Analyte Analyte cluster_StationaryPhase Silica-Based Stationary Phase BHA This compound (Phenolic -OH group) silanol Residual Silanol Group (Si-OH) (Acidic) BHA->silanol Secondary Interaction (Causes Tailing) c18 C18 Chains (Primary Retention) BHA->c18 Primary Hydrophobic Interaction (Desired)

Figure 2: Interactions of this compound with a C18 stationary phase.

References

Technical Support Center: 2-tert-Butyl-4-hydroxyanisole-d3 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce variability and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BHA-d3) and why is it used as an internal standard?

A1: this compound (BHA-d3) is a deuterated form of the synthetic antioxidant 2-tert-Butyl-4-hydroxyanisole (BHA). The 'd3' indicates that three hydrogen atoms in the methoxy (B1213986) group have been replaced with deuterium (B1214612) atoms. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Because its chemical and physical properties are very similar to the non-deuterated analyte (BHA), it can be used to correct for variability in sample preparation, injection volume, and instrument response.

Q2: What are the recommended storage conditions for BHA-d3?

A2: BHA-d3 should be stored in tightly closed containers at room temperature, protected from light and moisture.[1] For long-term stability, some suppliers recommend re-analyzing the compound for chemical purity after three years.[2] Always refer to the Certificate of Analysis (COA) provided by the supplier for specific storage recommendations.[1]

Q3: What are the most common analytical techniques used for the determination of BHA?

A3: Several techniques have been developed for the determination of BHA, including high-performance liquid chromatography (HPLC) with UV-Vis detection, gas chromatography (GC), and electrochemical methods.[3][4] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially when analyzing complex biological matrices.[5][6][7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with BHA-d3.

Issue 1: High Variability in Internal Standard (IS) Response

Question: My BHA-d3 internal standard signal is highly variable between samples in the same run. What are the potential causes and solutions?

Answer: Variability in the internal standard's signal intensity can be attributed to several factors, including inconsistencies in sample preparation, instrument issues, and matrix effects.[8][9]

Troubleshooting Steps:

  • Verify Sample Preparation Consistency:

    • Problem: Inconsistent pipetting of the IS solution, incomplete mixing with the sample matrix, or variable extraction recovery can lead to significant differences in the IS response.[8]

    • Solution: Ensure that pipettes are properly calibrated and that the IS is added as early as possible in the sample preparation workflow to account for variability in subsequent steps.[8] Vortex or mix samples thoroughly after adding the IS.

  • Check for Instrument Instability:

    • Problem: Drifts in the mass spectrometer's sensitivity or issues with the autosampler injection volume can cause systemic variations in the IS signal.[8]

    • Solution: Monitor the IS response in quality control (QC) samples throughout the analytical run. A consistent trend (e.g., a steady decrease in signal) may indicate an instrument-related issue.

  • Investigate Matrix Effects:

    • Problem: Components of the sample matrix (e.g., salts, lipids, proteins) can suppress or enhance the ionization of BHA-d3 in the mass spectrometer source.[10] If the matrix composition varies between samples, the IS response will also vary.

    • Solution: Evaluate matrix effects by performing a post-extraction addition experiment.[10] This involves comparing the response of the IS in a neat solution to its response in a spiked blank matrix extract. If significant matrix effects are observed, consider improving the sample cleanup procedure (e.g., using solid-phase extraction instead of protein precipitation) or optimizing the chromatographic separation to separate BHA-d3 from interfering matrix components.

Issue 2: Poor Reproducibility of Quantitative Results

Question: My quantitative results for BHA are not reproducible, even though I am using a deuterated internal standard. What could be the problem?

Answer: A lack of reproducibility in quantitative results, despite using a deuterated internal standard, often points to issues with chromatographic co-elution, the purity of the standard, or isotopic exchange.[10]

Troubleshooting Steps:

  • Confirm Co-elution of Analyte and Internal Standard:

    • Problem: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated analogs in reverse-phase chromatography.[10] If BHA and BHA-d3 separate chromatographically, they may be subjected to different matrix effects, which will compromise the accuracy of quantification.[10]

    • Solution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. If they are partially or fully separated, consider adjusting the chromatographic method (e.g., modifying the mobile phase composition or gradient) to ensure they elute as a single peak.[10]

  • Verify Isotopic and Chemical Purity of the BHA-d3 Standard:

    • Problem: The presence of unlabeled BHA as an impurity in the BHA-d3 standard will lead to an overestimation of the analyte concentration.[11]

    • Solution: Always obtain a Certificate of Analysis (COA) from your supplier that specifies the isotopic and chemical purity of the standard. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for accurate results.[10] You can experimentally assess the contribution of the IS to the analyte signal by analyzing a blank sample spiked only with the BHA-d3 standard. The response for the unlabeled analyte should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[11]

  • Assess the Potential for Isotopic Exchange:

    • Problem: Deuterium atoms on the internal standard can sometimes be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.[10] This is more likely to occur in acidic or basic solutions and depends on the position of the deuterium label.[11] For BHA-d3, the deuterium atoms are on the methoxy group, which is generally stable. However, prolonged exposure to harsh pH conditions should be avoided.

    • Solution: Maintain the pH of your samples and solutions within a neutral range if possible. If you suspect isotopic exchange, you can investigate it by incubating the BHA-d3 standard in the sample matrix under your experimental conditions and monitoring for any changes in its mass spectrum over time.

Quantitative Data Summary
ParameterTypical Value/RangeSource of Variability
Isotopic Purity ≥ 98 atom % DSupplier, Lot-to-lot variation
Chemical Purity > 99%Supplier, Degradation over time
Retention Time Shift (vs. BHA) Can be slightly shorterChromatographic conditions
Matrix Effect Can differ by >25% between analyte and ISSample matrix (plasma, urine, etc.)
IS Response Variation Should be <50% and >150% of the meanSample preparation, instrument drift
Experimental Protocols
Protocol 1: Preparation of BHA-d3 Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh the required amount of BHA-d3 powder.

    • Dissolve the powder in a suitable solvent (e.g., methanol, acetonitrile (B52724), or DMSO).

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Store the stock solution in an amber vial at the recommended temperature (typically 2-8°C or -20°C).

  • Working Solutions:

    • Prepare serial dilutions of the stock solution using the same solvent to create working solutions at the desired concentrations.

    • Use calibrated pipettes for all dilutions.

    • Prepare fresh working solutions regularly to avoid degradation.

Protocol 2: Sample Preparation using Protein Precipitation (for Plasma/Serum)
  • Aliquot 100 µL of the sample (blank, standard, QC, or unknown) into a microcentrifuge tube.

  • Add the internal standard working solution (e.g., 10 µL of a 1 µg/mL BHA-d3 solution).

  • Vortex for 30 seconds to mix.

  • Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a stream of nitrogen if necessary.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with BHA-d3 IS Sample->Spike_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Transfer Centrifuge->Extract Reconstitute Evaporate & Reconstitute in Mobile Phase Extract->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Data Data Acquisition Inject->Data Integrate Peak Integration (Analyte & IS) Data->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify Troubleshooting_Logic Start High Variability in Results? Check_IS Check IS Response Variability Start->Check_IS Yes Check_Ratio Check Analyte/IS Ratio Variability Start->Check_Ratio No, but poor reproducibility Investigate_Prep Investigate Sample Preparation Check_IS->Investigate_Prep High Investigate_Instrument Investigate Instrument Performance Check_IS->Investigate_Instrument High Investigate_Matrix Investigate Matrix Effects Check_IS->Investigate_Matrix High Investigate_Coelution Check Analyte-IS Co-elution Check_Ratio->Investigate_Coelution High Investigate_Purity Verify IS Purity Check_Ratio->Investigate_Purity High

References

Technical Support Center: 2-tert-Butyl-4-hydroxyanisole-d3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following stability data and troubleshooting guidance are primarily based on studies conducted on the non-deuterated analogue, butylated hydroxyanisole (BHA). While the deuterated form, 2-tert-Butyl-4-hydroxyanisole-d3, is expected to have similar chemical properties, users should consider this information as a guideline and perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in solution?

A1: When not in immediate use, it is recommended to store solutions of this compound at refrigerated temperatures (2-8°C), protected from light and oxygen. For long-term storage, solutions should be prepared in a non-reactive solvent, purged with an inert gas like nitrogen or argon, and stored in amber vials at -20°C or below.

Q2: What factors can affect the stability of this compound in solution?

A2: The stability of this compound in solution can be influenced by several factors, including:

  • Light: Exposure to UV and visible light can lead to photodegradation.

  • Temperature: Elevated temperatures can cause thermal degradation.

  • pH: The compound is less stable in alkaline conditions (pH ≥ 9).

  • Oxygen: The presence of oxygen can lead to oxidation.

  • Solvent: The choice of solvent can impact the rate of degradation. For example, photodegradation can be promoted in solvents like methanol (B129727) in the presence of photosensitizers.

  • Presence of Oxidizing Agents: Strong oxidizing agents will degrade the compound.

Q3: What are the potential degradation pathways for this compound?

A3: Based on studies of BHA, the primary degradation pathways include oxidation, dimerization, and O-demethylation.[1] A major degradation product can be tert-butylhydroquinone (B1681946) (TBHQ).[2]

Troubleshooting Guides

Issue 1: Unexpectedly low assay value for this compound in a recently prepared solution.
Possible Cause Recommended Solution
Photodegradation Prepare and handle the solution under amber or low-actinic light conditions. Wrap experimental vessels in aluminum foil to protect from light.
Oxidation Use deoxygenated solvents for solution preparation. Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.
Contaminated Glassware Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent to remove any residual oxidizing agents or contaminants.
Incorrect Standard Preparation Verify the purity and correct weighing of the reference standard. Ensure complete dissolution.
Issue 2: Appearance of new peaks or changes in peak shape in the chromatogram during a stability study.
Possible Cause Recommended Solution
Formation of Degradation Products The new peaks are likely degradation products. A forced degradation study can help to identify these peaks. Use a stability-indicating HPLC method that can resolve the parent compound from its degradants.
Dimerization BHA is known to form dimers. This may appear as a new, later-eluting peak in the chromatogram. Mass spectrometry can be used to confirm the identity of this peak.
pH Shift in the Sample If the sample is prepared in an unbuffered medium, its pH might change over time, affecting the ionization state and retention time of the analyte. Buffer the sample solution if compatible with the analytical method.
Column Overload Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample and re-inject.

Data on Stability of Butylated Hydroxyanisole (BHA)

The following tables summarize quantitative data on the degradation of BHA under various stress conditions.

Table 1: Thermal Degradation of BHA

Temperature Matrix Duration Inactivation/Degradation (%)
150°CPoultry by-products1-2 hours~70% inactivation
175°CPoultry by-products1-2 hours>70% inactivation

Data from a study on the thermal stability of several synthetic antioxidants. Inactivation was assessed by measuring the remaining antioxidant effectiveness.[3]

Table 2: Degradation of BHA in Aqueous Solution under Oxidative Conditions

Conditions pH Duration Degradation (%)
PMS alone ([PMS]₀:[BHA]₀ = 100:1)8.030 min15.1%
Fe(VI) alone8.030 min~37.4% (initial rapid degradation)
PMS/Fe(VI) ([PMS]₀:[Fe(VI)]₀:[BHA]₀ = 100:1:1)8.030 min92.4%
PMS/Fe(VI)3.030 min~20%
PMS/Fe(VI)11.030 min100%

Data from a study on the degradation of BHA using peroxymonosulfate (B1194676) (PMS) and Ferrate(VI) (Fe(VI)).[4]

Table 3: Photodegradation of BHA

Condition Solvent Photosensitizer Observation
Visible light irradiationMethanolRiboflavin (Vitamin B2)Photo-oxidation of BHA occurs. BHA primarily interacts with singlet molecular oxygen.[5]
UV irradiation (254 nm)Aqueous solution-O-demethylation, dimerization, and oxidation are the main degradation mechanisms.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol is based on a validated method for the determination of BHA in pharmaceutical formulations.[6][7]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Phosphate buffer (pH 6.8).

    • Mobile Phase B: Acetonitrile and buffer mixture (80:20 v/v).

    • A gradient elution may be required to separate all degradation products.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways.[8][9]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid compound is kept at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solution (e.g., in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.

After exposure to each stress condition, the samples are diluted to the appropriate concentration and analyzed by the stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare stock and working solutions of this compound acid Acid Hydrolysis prep->acid Expose to stress conditions base Base Hydrolysis prep->base Expose to stress conditions oxidation Oxidation prep->oxidation Expose to stress conditions thermal Thermal Stress prep->thermal Expose to stress conditions photo Photolytic Stress prep->photo Expose to stress conditions hplc Analyze by Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis and Degradation Calculation hplc->data

Experimental workflow for a forced degradation study.

degradation_pathway cluster_products Degradation Products BHA This compound TBHQ tert-Butylhydroquinone (TBHQ) BHA->TBHQ O-Demethylation Dimer Dimerized Products BHA->Dimer Dimerization Oxidized Other Oxidized Products BHA->Oxidized Oxidation

Potential degradation pathways of this compound.

troubleshooting_workflow cluster_solutions Corrective Actions start Unexpected Degradation Observed check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_prep Verify Solution Preparation (Solvent, Glassware, Concentration) start->check_prep check_method Examine Analytical Method (Specificity, Resolution) start->check_method optimize_storage Optimize Storage (Lower Temp, Protect from Light, Inert Gas) check_storage->optimize_storage refine_prep Refine Preparation Protocol (Use Fresh Solvent, Clean Glassware) check_prep->refine_prep validate_method Re-validate or Develop New Method check_method->validate_method end Stability Issue Resolved optimize_storage->end refine_prep->end validate_method->end

Troubleshooting workflow for unexpected degradation.

References

Technical Support Center: Ensuring Isotopic Purity of 2-tert-Butyl-4-hydroxyanisole-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the isotopic purity of 2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during its use.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues related to maintaining the isotopic purity of BHA-d3.

Q1: What is the expected isotopic purity of commercially available this compound?

A1: Commercially available BHA-d3 typically has a high isotopic purity, often exceeding 98%. However, it is crucial to always consult the Certificate of Analysis (CoA) provided by the supplier for the specific lot you are using. The CoA will provide the exact isotopic enrichment and detail the percentage of d0, d1, d2, and d3 species.

Q2: I am observing a higher than expected d0 (unlabeled) peak in my mass spectrometry analysis. What are the potential causes?

A2: An unexpectedly high d0 peak can arise from several sources:

  • Incomplete Deuteration During Synthesis: The synthetic process to introduce the deuterium (B1214612) labels may not have gone to completion, resulting in a higher proportion of the unlabeled compound.

  • Isotopic Exchange (H/D Exchange): Deuterium atoms can exchange with protons from the surrounding environment. This is a common issue and can occur during sample preparation, storage, or analysis.[1]

  • Contamination: The BHA-d3 standard may be contaminated with unlabeled BHA.

To troubleshoot this, first, re-analyze a freshly prepared sample from the original standard vial to rule out issues with your experimental procedure. If the problem persists, consider the troubleshooting workflow for isotopic exchange outlined below.

Q3: My calibration curve is non-linear when using BHA-d3 as an internal standard. Could this be related to its isotopic purity?

A3: Yes, issues with isotopic purity can lead to non-linear calibration curves. If the BHA-d3 internal standard contains a significant amount of the unlabeled analyte (d0), it can artificially inflate the analyte response, especially at lower concentrations. This leads to a deviation from linearity. Always check the isotopic purity of your internal standard as a first step in troubleshooting non-linear calibration curves.

Q4: How can I minimize isotopic exchange (H/D exchange) during my experiments?

A4: Isotopic exchange is influenced by several factors. To minimize it:

  • pH Control: Avoid strongly acidic or basic conditions. The rate of exchange is often minimized in a slightly acidic pH range (around pH 3-6).

  • Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile, ethyl acetate) for sample preparation and storage. Protic solvents like water and methanol (B129727) can be a source of protons for exchange.

  • Temperature: Keep samples cool during preparation and storage. Higher temperatures can accelerate the rate of isotopic exchange.

  • Storage: Store the BHA-d3 standard in a tightly sealed container in a cool, dark, and dry place as recommended by the manufacturer.

Experimental Protocols

Below are detailed methodologies for assessing the isotopic purity of this compound using Mass Spectrometry and NMR Spectroscopy.

Protocol 1: Isotopic Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general method for determining the isotopic distribution of BHA-d3.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
  • From the stock solution, prepare a working solution at a concentration of 1 µg/mL in the initial mobile phase.

2. LC-MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and separation of isotopic peaks.
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of BHA.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over a few minutes, hold for a minute, and then return to the initial conditions to re-equilibrate.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Injection Volume: 1-5 µL.
  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode. BHA can be analyzed in both, but negative mode may provide better sensitivity.
  • MS Acquisition: Full scan mode over a mass range that includes the molecular ions of the d0 to d3 species (e.g., m/z 180 to 185).

3. Data Analysis:

  • Extract the ion chromatograms for the [M-H]⁻ (in negative mode) or [M+H]⁺ (in positive mode) ions of the d0, d1, d2, and d3 species of 2-tert-Butyl-4-hydroxyanisole.
  • Integrate the peak areas for each isotopic species.
  • Calculate the percentage of each species relative to the total area of all isotopic peaks.
  • The isotopic purity is typically reported as the percentage of the d3 species.

Protocol 2: Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a method for assessing the isotopic purity of BHA-d3, particularly to confirm the position of deuteration.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte's signals (e.g., chloroform-d, acetone-d6). The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
  • Transfer the solution to a clean, dry NMR tube.

2. NMR Spectrometer and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
  • ¹H NMR Experiment:
  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • The absence or significant reduction of the signal corresponding to the methoxy (B1213986) protons (around 3.8 ppm in the unlabeled compound) will confirm the deuteration at this position.
  • The integral of the residual methoxy proton signal relative to the integrals of other protons in the molecule (e.g., the tert-butyl protons) can be used to estimate the isotopic enrichment.
  • ²H (Deuterium) NMR Experiment:
  • Acquire a one-dimensional ²H NMR spectrum.
  • A signal corresponding to the deuterium at the methoxy position should be observed. The chemical shift will be very similar to the proton chemical shift at that position.
  • ¹³C NMR Experiment:
  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • The carbon of the deuterated methoxy group will appear as a multiplet (typically a 1:1:1 triplet) due to coupling with deuterium (I=1), and its chemical shift will be slightly upfield compared to the non-deuterated analog.

3. Data Analysis:

  • In the ¹H NMR spectrum, carefully integrate the residual signal for the methoxy protons and a well-resolved signal from a non-deuterated part of the molecule (e.g., the tert-butyl group).
  • Calculate the isotopic purity based on the relative integrals. For example, if the integral of the tert-butyl protons (9H) is set to 9.0, the integral of the residual methoxy protons should be close to zero for high isotopic purity.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Typical Isotopic Purity Specifications

ParameterTypical Value
Isotopic Enrichment≥ 98 atom % D
d3 Species Abundance> 98%
d2 Species Abundance< 2%
d1 Species Abundance< 0.5%
d0 Species Abundance< 0.1%

Note: These are typical values. Always refer to the Certificate of Analysis for lot-specific data.

Table 2: Mass Spectrometry Data for Isotopic Species of 2-tert-Butyl-4-hydroxyanisole

Isotopic SpeciesChemical FormulaExact Mass (Da)[M-H]⁻ (m/z)[M+H]⁺ (m/z)
d0 (unlabeled)C₁₁H₁₆O₂180.1150179.1078181.1223
d1C₁₁H₁₅DO₂181.1213180.1141182.1286
d2C₁₁H₁₄D₂O₂182.1276181.1204183.1349
d3C₁₁H₁₃D₃O₂183.1339182.1267184.1412

Visualizations

The following diagrams illustrate key workflows and relationships for ensuring the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_synthesis Synthesis & Sourcing cluster_analysis Analytical Workflow cluster_evaluation Data Evaluation start Obtain BHA-d3 Standard coa Review Certificate of Analysis start->coa prep Prepare Sample Solution coa->prep lcms LC-MS Analysis prep->lcms nmr NMR Analysis prep->nmr data Analyze Isotopic Distribution lcms->data nmr->data compare Compare with CoA Specifications data->compare pass Isotopic Purity Confirmed compare->pass Matches fail Purity Discrepancy Detected compare->fail Does Not Match troubleshoot Troubleshoot (See Troubleshooting Guide) fail->troubleshoot Troubleshooting_Workflow start Unexpected Isotopic Distribution Observed reanalyze Prepare fresh sample and re-analyze start->reanalyze decision1 Problem Persists? reanalyze->decision1 check_hd Investigate H/D Exchange decision2 Evidence of H/D Exchange? check_hd->decision2 check_contamination Investigate Contamination decision3 Evidence of Contamination? check_contamination->decision3 review_synthesis Review Synthesis Route for Potential Impurities contact_supplier Contact Supplier review_synthesis->contact_supplier decision1->check_hd Yes solution1 Issue likely with initial sample prep or instrument variability. decision1->solution1 No decision2->check_contamination No solution2 Optimize sample handling (pH, solvent, temp). decision2->solution2 Yes decision3->review_synthesis No solution3 Use fresh, unopened standard. Analyze blank. decision3->solution3 Yes solution4 Consider alternative purification of standard.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of Analytical Methods Using 2-tert-Butyl-4-hydroxyanisole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the validation of analytical methods is paramount to ensure data integrity, reliability, and regulatory compliance. A critical component of robust quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), is the use of an appropriate internal standard. This guide provides an objective comparison of 2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3), a deuterated internal standard, with non-deuterated alternatives for the analysis of 2-tert-Butyl-4-hydroxyanisole (BHA), a widely used synthetic antioxidant.

The use of stable isotope-labeled internal standards, such as BHA-d3, is widely considered the gold standard in quantitative bioanalysis.[1][2] These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This near-identical physicochemical behavior allows the internal standard to effectively track the analyte through sample preparation, chromatography, and ionization, thus compensating for variations and matrix effects that can compromise analytical accuracy and precision.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards over their non-deuterated counterparts, such as structural analogs or compounds from a different chemical class, is well-documented. The following table summarizes the key performance parameters in the validation of an analytical method for BHA, comparing the expected performance of BHA-d3 with a common type of non-deuterated internal standard, a fatty acid methyl ester (e.g., Methyl Pentadecanoate), which might be used in GC-based methods.

Validation ParameterThis compound (Deuterated IS)Non-Deuterated Internal Standard (e.g., Methyl Pentadecanoate)
Linearity (r²) Typically > 0.999Typically ≥ 0.995
Accuracy (% Bias) Within ± 5%Within ± 15%
Precision (% RSD) < 5%< 15%
Recovery Closely mimics analyte recoveryMay differ significantly from analyte recovery
Matrix Effect High degree of compensation due to co-elutionVariable and often incomplete compensation
Selectivity High, distinguished by mass-to-charge ratioDependent on chromatographic separation from analyte and interferences
Stability Similar to analyteMay have different stability profile than analyte

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of analytical methods. Below are representative protocols for the analysis of BHA using BHA-d3 as an internal standard.

Sample Preparation (for Plasma Samples)

A protein precipitation method is commonly employed for the extraction of BHA from plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of BHA-d3 internal standard solution (concentration to be optimized based on the expected analyte concentration range).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method for BHA Analysis
  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • BHA: Precursor ion (m/z) 179.1 → Product ion (m/z) 164.1

      • BHA-d3: Precursor ion (m/z) 182.1 → Product ion (m/z) 167.1

    • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

GC-MS Method for BHA Analysis

For certain applications, a GC-MS method may be employed.

  • Derivatization (if necessary): BHA can often be analyzed directly, but for improved chromatographic performance, derivatization to a trimethylsilyl (B98337) (TMS) ether may be performed.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Optimized to separate BHA from other matrix components.

    • Injection Mode: Splitless.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Selected Ion Monitoring (SIM):

      • BHA: Monitor characteristic ions (e.g., m/z 180, 165).

      • BHA-d3: Monitor corresponding shifted ions (e.g., m/z 183, 168).

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key workflows and relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample Biological Sample add_is Add BHA-d3 Internal Standard sample->add_is extract Protein Precipitation / Extraction add_is->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms integrate Peak Integration lcms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Figure 1: Experimental workflow for the bioanalysis of BHA using BHA-d3.

logical_relationship cluster_deuterated_path Deuterated IS Path cluster_non_deuterated_path Non-Deuterated IS Path start Start: Method Validation is_choice Internal Standard Selection start->is_choice deuterated Deuterated IS (BHA-d3) is_choice->deuterated Preferred non_deuterated Non-Deuterated IS is_choice->non_deuterated Alternative coelution Co-elution with Analyte deuterated->coelution diff_rt Different Retention Time non_deuterated->diff_rt matrix_comp Effective Matrix Effect Compensation coelution->matrix_comp high_accuracy High Accuracy & Precision matrix_comp->high_accuracy incomplete_comp Incomplete Matrix Compensation diff_rt->incomplete_comp lower_accuracy Lower Accuracy & Precision incomplete_comp->lower_accuracy

Figure 2: Decision pathway for internal standard selection and its impact.

References

The Gold Standard in Bioanalysis: A Comparative Guide to 2-tert-Butyl-4-hydroxyanisole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard is a critical factor that directly influences the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of 2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3) with other internal standards, supported by established analytical principles and comparative data from analogous compounds.

In the landscape of modern drug development and bioanalysis, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely used technique for the quantification of analytes in complex biological matrices. However, the accuracy of LC-MS/MS data can be compromised by several factors, including variability in sample extraction, matrix effects, and instrument response. The use of an appropriate internal standard is paramount to mitigate these variabilities.

Stable isotope-labeled (SIL) internal standards, such as BHA-d3, are widely considered the "gold standard" in quantitative mass spectrometry. This is due to their near-identical physicochemical properties to the analyte of interest, in this case, 2-tert-Butyl-4-hydroxyanisole (BHA). This structural similarity ensures that the deuterated standard co-elutes with the analyte and experiences the same degree of ionization efficiency or suppression in the mass spectrometer, thereby effectively correcting for matrix effects.

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

To illustrate the typical performance advantages of a deuterated internal standard, the following table presents data from a study on the analysis of the immunosuppressant drug sirolimus, comparing a deuterated standard (SIR-d3) with a structural analog (desmethoxyrapamycin, DMR).

Performance ParameterDeuterated Internal Standard (SIR-d3)Analog Internal Standard (DMR)
Inter-patient Assay Imprecision (CV%) 2.7% - 5.7%7.6% - 9.7%

Data sourced from a study evaluating a deuterium-labeled internal standard for the measurement of sirolimus.

The lower coefficient of variation (CV%) for the deuterated internal standard indicates a higher level of precision in the analytical results across different patient samples, highlighting its superior ability to compensate for matrix-induced variability.

Experimental Protocols

A robust and reliable bioanalytical method is the foundation for accurate quantification. Below is a representative experimental protocol for an LC-MS/MS method for the analysis of a phenolic compound like BHA, adapted for the use of BHA-d3 as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 10 µL of BHA-d3 internal standard solution (concentration to be optimized based on expected analyte levels).

  • Vortex for 10 seconds to ensure thorough mixing.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • BHA: [M-H]⁻ → fragment ion (specific m/z to be determined)

    • BHA-d3: [M-H]⁻ → fragment ion (specific m/z to be determined, shifted by +3 Da from BHA)

Visualizing the Workflow and Logic

The following diagrams illustrate the typical experimental workflow and the logical principle of internal standard correction in bioanalysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Biological Sample p2 Add BHA-d3 (Internal Standard) p1->p2 p3 Protein Precipitation p2->p3 p4 Centrifugation p3->p4 p5 Collect Supernatant p4->p5 a1 Injection p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantification via Calibration Curve d2->d3

A typical bioanalytical workflow using an internal standard.

G cluster_variability Sources of Variability cluster_correction Correction Principle Analyte_Response Analyte Response Ratio Analyte / IS Ratio Analyte_Response->Ratio IS_Response Internal Standard (IS) Response IS_Response->Ratio Concentration Analyte Concentration Ratio->Concentration V1 Extraction Inconsistency V1->Analyte_Response V1->IS_Response V2 Matrix Effects V2->Analyte_Response V2->IS_Response V3 Instrument Fluctuation V3->Analyte_Response V3->IS_Response Correction Variability is normalized, leading to accurate quantification.

Logical diagram of internal standard correction for analytical variability.

Conclusion

The selection of an internal standard is a foundational step in bioanalytical method development that directly impacts the quality and reliability of the data generated. While structural analogs can be employed, the use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior choice for the quantification of BHA. The chemical and physical similarity of a SIL internal standard to the analyte allows for more effective compensation for matrix effects and other sources of analytical variability, leading to enhanced accuracy and precision. For regulated bioanalytical studies, the use of a deuterated internal standard is strongly recommended to ensure the generation of robust and defensible data.

A Comparative Guide to 2-tert-Butyl-4-hydroxyanisole-d3 and 3-tert-butyl-4-hydroxyanisole-d3 for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. This guide provides a detailed comparison of two commonly used deuterated internal standards for the analysis of butylated hydroxyanisole (BHA): 2-tert-Butyl-4-hydroxyanisole-d3 (2-BHA-d3) and 3-tert-butyl-4-hydroxyanisole-d3 (3-BHA-d3).

Butylated hydroxyanisole is a widely used antioxidant in food, cosmetics, and pharmaceuticals, and exists as a mixture of two isomers: 2-tert-butyl-4-hydroxyanisole (B1682940) and the more predominant 3-tert-butyl-4-hydroxyanisole.[1] Consequently, the accurate quantification of these isomers is crucial for safety and efficacy assessments. This guide will delve into the physicochemical properties, analytical performance, and typical applications of their deuterated analogues, supported by experimental data and detailed protocols.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these deuterated standards is essential for their effective use in analytical method development. The properties of their non-deuterated parent compounds are largely representative.

Property2-tert-Butyl-4-hydroxyanisole3-tert-Butyl-4-hydroxyanisoleThis compound3-tert-butyl-4-hydroxyanisole-d3
Synonyms 2-BHA, 3-tert-Butyl-4-methoxyphenol3-BHA, 2-tert-Butyl-4-methoxyphenol3-(tert-butyl)-4-(methoxy-d3)phenol2-(tert-butyl)-4-(methoxy-d3)phenol
CAS Number 88-32-4[2]121-00-61794892-02-685013-37-2[3]
Molecular Formula C₁₁H₁₆O₂[2]C₁₁H₁₆O₂[4]C₁₁H₁₃D₃O₂C₁₁H₁₃D₃O₂[3]
Molecular Weight 180.24 g/mol [2]180.24 g/mol [4]183.26 g/mol 183.26 g/mol [3]
Appearance Waxy solid[5]Colorless (white) crystals[4]SolidSolid
Solubility Insoluble in water; soluble in alcohol, fats, and oils.[5]Insoluble in water; soluble in alcohol and most oils.[4]Soluble in organic solventsSoluble in organic solvents
Melting Point 48-55 °C[5]48-63 °C[6]Not specifiedNot specified

Analytical Performance as Internal Standards

The primary application of 2-BHA-d3 and 3-BHA-d3 is as internal standards in mass spectrometry-based assays to correct for variability in sample preparation and instrument response.[7][3] The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery.

A critical parameter for a deuterated internal standard is its isotopic purity. High isotopic purity is essential to prevent signal overlap with the analyte, especially at low concentrations. While specific certificates of analysis for these compounds are not publicly available, reputable suppliers typically provide products with high isotopic enrichment.

Experimental Protocols

The following sections provide detailed methodologies for the analysis of BHA isomers using their deuterated internal standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the separation and quantification of the volatile BHA isomers.

Sample Preparation:

  • To 1 mL of the sample matrix (e.g., plasma, oil), add the deuterated internal standard (2-BHA-d3 or 3-BHA-d3) in a suitable solvent like acetone.

  • Perform liquid-liquid extraction with a non-polar solvent such as n-hexane.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the isomers.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Monitoring: Selected Ion Monitoring (SIM) of characteristic ions for the analytes and internal standards. The mass spectrum of 2-tert-butyl-4-hydroxyanisole typically shows major fragments at m/z 165 and 180.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity for the analysis of BHA isomers in complex biological matrices.

Sample Preparation:

  • Protein precipitation is a common technique for plasma samples. Add acetonitrile (B52724) containing the deuterated internal standard to the plasma sample.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Inject the supernatant directly or after evaporation and reconstitution into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the mobile phase and analyte characteristics.

  • Mass Analyzer: Triple quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF).

  • Transitions: Multiple Reaction Monitoring (MRM) transitions should be optimized for each analyte and its corresponding deuterated internal standard.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for sample analysis using these deuterated internal standards.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Matrix Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of BHA isomers.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS_Solvent Add Precipitation Solvent with Deuterated IS Sample->Add_IS_Solvent Vortex Vortex Add_IS_Solvent->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection LC Injection Supernatant->Injection Separation Reversed-Phase Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection Tandem MS (MRM) Ionization->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of BHA isomers.

Conclusion

Both this compound and 3-tert-butyl-4-hydroxyanisole-d3 are indispensable tools for the accurate quantification of their respective BHA isomers. The choice between the two will depend on which isomer is the primary target of the analysis. For the analysis of commercial BHA, which is a mixture of both, it is advisable to use both deuterated standards to accurately quantify each isomer. The experimental protocols provided herein offer a robust starting point for method development and validation. By leveraging the near-identical physicochemical properties of these deuterated standards to their parent compounds, researchers can achieve highly reliable and reproducible analytical data, which is critical in drug development and regulatory submissions.

References

The Gold Standard in Phenolic Antioxidant Analysis: A Guide to the Accuracy and Precision of 2-tert-Butyl-4-hydroxyanisole-d3 Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the synthetic phenolic antioxidant Butylated Hydroxyanisole (BHA), the pursuit of accurate and precise data is paramount. This guide provides an objective comparison of analytical methodologies, highlighting the superior performance of methods utilizing the stable isotope-labeled internal standard, 2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3). Through an examination of supporting experimental principles and data, this document will demonstrate why the use of deuterated internal standards has become the benchmark for high-fidelity bioanalytical and food matrix analyses.

The Critical Role of Internal Standards in Quantitative Analysis

In analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), variability can be introduced at multiple stages, from sample preparation to instrument injection and ionization.[1] Internal standards are crucial for correcting these variations, thereby ensuring the accuracy and reliability of the quantitative results.[1] Stable isotope-labeled internal standards, like BHA-d3, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[2] This similarity ensures they co-elute and experience similar ionization effects, providing a more accurate correction for matrix effects and other sources of analytical variability compared to structural analogs.[2]

Comparative Analysis of Analytical Methods

The advantages of employing a deuterated internal standard are evident when comparing the accuracy and precision of different analytical methods for BHA. While methods without an internal standard or those using a structural analog can provide adequate results, the use of a stable isotope-labeled standard consistently yields higher data quality.

Data Presentation

The following table summarizes the performance characteristics of various analytical methods for the determination of BHA. The data for the method using this compound is based on typical performance enhancements observed with stable isotope dilution assays. Data for alternative methods are derived from published studies.

Analytical Method Internal Standard Matrix Accuracy (% Recovery) Precision (% RSD) Reference
LC-MS/MS This compound Urine 97 - 108% < 15% Based on[3]
LC-MS/MS BHT-d21 (for BHT analysis) Urine 97 ± 8.4% to 108 ± 7.1% < 20% [3]
HPLC with Fluorometric Detection None Oils 98 - 99% Not Reported [1]
HPLC with Fluorometric Detection None Mouse Blood > 93% Not Reported [1]
GC-MS None Chewing Gum 94 - 101% 1.5 - 8.6% [4]

Note: The data for the method using this compound is illustrative of the expected performance improvements when using a stable isotope-labeled internal standard, as directly comparable published data was not available. The performance of the BHT-d21 method for BHT analysis is presented as a close analog.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are outlines of typical experimental protocols for the analysis of BHA using different techniques.

LC-MS/MS Method with this compound Internal Standard

This protocol is based on the methodology described for the analysis of similar compounds in biological matrices.[3]

  • Sample Preparation:

    • To 2 mL of urine sample in a glass tube, add a known amount of this compound internal standard solution.

    • Add 300 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer containing β-glucuronidase for enzymatic deconjugation.

    • Incubate the mixture at 37°C for 12 hours.

    • Perform liquid-liquid extraction twice with 4 mL of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

  • Instrumentation:

    • Chromatography: A reverse-phase C18 column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-product ion transitions for both BHA and BHA-d3.

HPLC Method with Fluorometric Detection (No Internal Standard)

This protocol is adapted from a method for the analysis of antioxidants in various matrices.[1]

  • Sample Preparation:

    • For oil samples, dissolve a known amount in a suitable solvent.

    • For biological fluids, perform a protein precipitation step with acetonitrile followed by centrifugation.

    • The supernatant is then directly injected or further diluted if necessary.

  • Instrumentation:

    • Chromatography: A reversed-phase C18 column with a gradient elution using a mixture of water/acetonitrile/acetic acid.

    • Detection: A fluorometric detector with excitation and emission wavelengths set to 280 nm and 310 nm, respectively.

Visualizing the Workflow

To further clarify the analytical process, the following diagrams illustrate the key steps in the experimental workflows.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with BHA-d3 Internal Standard Sample->Spike Deconjugation Enzymatic Deconjugation Spike->Deconjugation Extraction Liquid-Liquid Extraction Deconjugation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Analyte/IS Ratio Integration->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of BHA using a deuterated internal standard.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Sample (e.g., Oil, Blood) Precipitation Protein Precipitation (for blood) Sample->Precipitation Dilution Dilution Sample->Dilution HPLC HPLC Separation Precipitation->HPLC Dilution->HPLC Fluor Fluorometric Detection HPLC->Fluor Integration Peak Integration Fluor->Integration Quantification External Standard Quantification Integration->Quantification

Caption: Workflow for HPLC analysis of BHA without an internal standard.

Conclusion

The use of this compound as an internal standard in LC-MS/MS and GC-MS methods provides a significant improvement in the accuracy and precision of BHA quantification. By effectively compensating for matrix effects and other sources of analytical variability, stable isotope dilution analysis delivers more reliable and robust data, which is critical for regulatory submissions and fundamental research. While alternative methods exist, the adoption of deuterated internal standards represents the state-of-the-art for high-confidence quantitative analysis in complex matrices.

References

A Guide to Inter-Laboratory Comparison of Butylated Hydroxyanisole (BHA) Analysis Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting an inter-laboratory comparison of butylated hydroxyanisole (BHA) analysis, employing 2-tert-Butyl-4-hydroxyanisole-d3 as an internal standard for accurate quantification. The objective is to assess the proficiency of participating laboratories in determining BHA concentrations in a standardized sample, thereby ensuring the reliability and comparability of analytical results across different facilities. Such comparisons are crucial for quality assurance and method validation in the fields of food safety, pharmaceutical analysis, and cosmetics quality control.[1][2]

Introduction to BHA Analysis and the Role of Inter-Laboratory Comparisons

Butylated hydroxyanisole (BHA) is a synthetic antioxidant widely used as a preservative in foodstuffs, cosmetics, and pharmaceuticals to prevent oxidative degradation.[3][4][5] Given its widespread use, accurate and precise quantification of BHA is essential for regulatory compliance and consumer safety. Inter-laboratory comparison studies, also known as proficiency testing, are a vital component of a laboratory's quality management system.[1][2] They provide an objective assessment of a laboratory's analytical performance against that of its peers, helping to identify potential analytical problems and ensuring the continued reliability of testing results.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is a robust approach for minimizing matrix effects and improving the accuracy of quantification in complex samples.[6]

Proposed Inter-Laboratory Comparison Workflow

The following diagram outlines the proposed workflow for the inter-laboratory comparison of BHA analysis.

InterLab_Comparison_Workflow cluster_0 Coordinating Body cluster_1 Participating Laboratories A Preparation & Distribution of Standardized BHA Sample (with undisclosed concentration) E Sample Receipt & Storage A->E Shipment B Distribution of This compound Internal Standard B->E Shipment C Data Collection & Statistical Analysis D Issuance of Performance Report C->D F Sample Preparation (Extraction) E->F G Instrumental Analysis (GC-MS or LC-MS/MS) F->G H Data Processing & Reporting of Results G->H H->C Submission

Workflow for the proposed inter-laboratory BHA analysis comparison.

Experimental Protocols

The following are generalized experimental protocols based on common methods for BHA analysis. Participating laboratories should ideally follow their own validated in-house methods, but these protocols can serve as a reference.

3.1. Sample Preparation (Liquid-Liquid Extraction)

  • Homogenize the provided sample if it is not already in a liquid form.

  • Accurately weigh a representative portion of the sample into a centrifuge tube.

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Add a suitable extraction solvent (e.g., ethyl acetate, acetonitrile).

  • Vortex the mixture thoroughly for a set period to ensure efficient extraction.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube.

  • The extract is now ready for instrumental analysis.

3.2. Instrumental Analysis

Laboratories may use either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.2.1. GC-MS Method

  • Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-5ms).

  • Injection Mode: Splitless.

  • Oven Temperature Program: A temperature gradient program should be optimized to ensure good separation of BHA from other matrix components.

  • Mass Spectrometer (MS): Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.[3]

  • Ions to Monitor: Specific ions for both BHA and this compound should be selected for quantification and confirmation.

3.2.2. LC-MS/MS Method

  • Liquid Chromatograph (LC): A reversed-phase HPLC system with a C18 column is commonly used.[7]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid), is typically employed.

  • Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for both BHA and the deuterated internal standard should be optimized.

Data Presentation and Performance Evaluation

Participating laboratories will be required to report their determined concentration of BHA in the provided sample. The coordinating body will then perform a statistical analysis of all submitted results. The performance of each laboratory will be evaluated based on parameters such as the z-score, which indicates how far a laboratory's result deviates from the consensus value.

Table 1: Example of Inter-Laboratory Comparison Data for BHA Analysis

Laboratory IDReported BHA Concentration (mg/kg)z-scorePerformance Assessment
Lab 0115.20.15Satisfactory
Lab 0216.51.20Questionable
Lab 0314.8-0.18Satisfactory
Lab 0418.12.50Unsatisfactory
Lab 0515.50.40Satisfactory
............

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Typical Method Performance Characteristics for BHA Analysis

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD)0.05 - 1 mg/kg0.01 - 0.5 mg/kg
Limit of Quantification (LOQ)0.1 - 3 mg/kg0.05 - 1.5 mg/kg
Linearity (r²)> 0.99> 0.99
Recovery85 - 110%90 - 115%
Precision (RSD)< 15%< 10%

Note: These values are indicative and may vary depending on the specific matrix, instrumentation, and method validation protocol.[7][8][9]

Conclusion

This guide provides a comprehensive framework for an inter-laboratory comparison of BHA analysis using a deuterated internal standard. By participating in such a program, laboratories can demonstrate their analytical competence, identify areas for improvement, and contribute to the overall quality and reliability of BHA measurements in various consumer and industrial products. Adherence to well-defined protocols and the use of appropriate analytical techniques are paramount for achieving accurate and comparable results.

References

Navigating the Analytical Landscape: A Comparative Guide to 2-tert-Butyl-4-hydroxyanisole (BHA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of synthetic phenolic antioxidants like 2-tert-Butyl-4-hydroxyanisole (BHA) is critical for product safety, stability, and regulatory compliance. While the deuterated form, 2-tert-Butyl-4-hydroxyanisole-d3, serves as an invaluable internal standard for enhancing analytical precision, a comprehensive understanding of the linearity and range of calibration curves for the parent compound is paramount. This guide provides a comparative overview of various analytical methods for BHA, presenting experimental data to aid in the selection of the most suitable technique for your research needs.

Performance Comparison of Analytical Methods for BHA

The following table summarizes the linearity and range of different analytical methods used for the quantification of 2-tert-Butyl-4-hydroxyanisole (BHA). These methods are crucial for establishing reliable and reproducible measurements in various matrices.

Analytical TechniqueLinearity Range (µg/mL)Correlation Coefficient (R²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
RP-HPLC 13 - 83[1][2]> 0.999[1][2]--
Spectrophotometry (Method Ι) 2.0 - 40[3]---
Spectrophotometry (Method Π) 5.0 - 110[3]---
Spectrophotometry (Method Ш) 4.0 - 60[3]---
HPLC-UV/Vis 0.1 - 7[4]> 0.99[4]0.02[4]0.05[4]
Square-Wave Voltammetry 3.4x10⁻⁷ to 4.1x10⁻⁵ mol/L-7.2x10⁻⁸ mol/L-

Note: Data for this compound was not available in the reviewed literature. The data presented is for the non-deuterated compound, BHA. The deuterated form is typically utilized as an internal standard in these methods to improve accuracy.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are outlines of common experimental protocols for BHA analysis.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for BHA in Loperamide HCl Capsules[1][2]
  • Mobile Phase A: Phosphate buffer (pH 6.8)[1][2]

  • Mobile Phase B: Acetonitrile and buffer mixture (80:20 v/v)[1][2]

  • Flow Rate: 0.8 mL/min[1][2]

  • Column Temperature: 35°C[1][2]

  • Detection Wavelength: 290 nm[1][2]

Spectrophotometric Determination of BHA[3]

This method is based on the oxidation of BHA in an acidic medium, followed by the addition of a known concentration of dye. The unreacted oxidant is then estimated using a UV-Vis spectrophotometer. Three variations of this method were presented with different linearity ranges.

  • Method Ι: Aliquots of standard BHA solution are mixed with potassium permanganate (B83412) (KMnO₄) and sulfuric acid (H₂SO₄). After oxidation, methylene (B1212753) blue dye is added, and the decrease in absorbance is measured at 667 nm.[3]

  • Method Ш: This variation utilizes N-bromosuccinimide (NBS) as the oxidizing agent in the presence of hydrochloric acid (HCl), with methyl orange dye added for spectrophotometric measurement.[3]

Experimental Workflow for Calibration Curve Generation

The following diagram illustrates a typical workflow for generating a calibration curve for the analysis of BHA, often employing this compound as an internal standard.

G Experimental Workflow for BHA Calibration Curve Generation cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare BHA Stock Solution B Prepare Serial Dilutions (Calibration Standards) A->B D Spike Calibration Standards and Samples with Internal Standard B->D C Prepare Internal Standard Stock Solution (e.g., this compound) C->D E Instrumental Analysis (e.g., LC-MS/MS, GC-MS) D->E F Measure Peak Area/Height Response E->F G Calculate Response Ratio (Analyte/Internal Standard) F->G H Plot Response Ratio vs. Concentration G->H I Perform Linear Regression H->I J Determine R², Linearity, and Range I->J

Caption: A generalized workflow for creating a calibration curve for BHA analysis.

This guide provides a foundational understanding of the analytical methodologies available for the quantification of 2-tert-Butyl-4-hydroxyanisole. For researchers utilizing this compound as an internal standard, the principles of linearity and range detailed herein for the parent compound are directly applicable to ensuring the accuracy and reliability of their analytical methods. The provided experimental frameworks and workflow diagrams serve as practical starting points for method development and validation.

References

The Analytical Edge: A Comparative Guide to Butylated Hydroxyanisole (BHA) Detection Limits

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of food safety, pharmaceutical quality control, and cosmetics manufacturing, the precise quantification of synthetic antioxidants like butylated hydroxyanisole (BHA) is paramount. As a widely used preservative, monitoring its concentration is crucial to adhere to regulatory limits and ensure consumer safety. This guide provides a comparative analysis of various analytical methods for BHA detection, with a special focus on the use of the stable isotope-labeled internal standard, 2-tert-Butyl-4-hydroxyanisole-d3, for enhanced accuracy and reliability in mass spectrometry-based methods.

Performance Comparison: Limit of Detection (LOD) for BHA

The limit of detection (LOD) is a critical performance characteristic of any analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from background noise. The choice of analytical technique significantly influences the achievable LOD for BHA. Below is a summary of reported LODs for BHA using various methodologies.

Analytical MethodLimit of Detection (LOD) for BHAMatrix
Gas Chromatography-Mass Spectrometry (GC-MS)2.5 µg/gCosmetics
Headspace GC-MS130 pg/gumChewing Gum
High-Performance Liquid Chromatography with UV detection (HPLC-UV)3.2 - 5.5 µg/LVinegar
Spectrofluorimetry0.02 µg/mL-
Spectrophotometry0.48 µg/mL-
Reverse Phase HPLC-UV/Vis0.196 mg/LPersonal Care Products
Electrochemical Method7.2 x 10⁻⁸ mol/LFood Samples

The Gold Standard: Isotope Dilution Mass Spectrometry with this compound

For the highest accuracy and precision in BHA quantification, isotope dilution mass spectrometry (IDMS) is the gold standard. This technique utilizes a stable isotope-labeled version of the analyte, in this case, this compound, as an internal standard. This internal standard is chemically identical to the BHA being measured but has a different mass due to the deuterium (B1214612) atoms.

The use of a deuterated internal standard allows for the correction of analyte loss during sample preparation and variations in instrument response, leading to more accurate and reliable results.

Experimental Protocol: BHA Analysis by GC-MS with a Deuterated Internal Standard

While a specific LOD for BHA using this compound was not explicitly found in the surveyed literature, a representative experimental protocol based on methods using deuterated internal standards for BHA analysis is detailed below. This protocol is typical for the quantification of BHA in complex matrices like biological fluids or food products.

1. Sample Preparation

  • Spiking: A known amount of the internal standard, this compound, is added to the sample at the beginning of the extraction process.

  • Extraction: BHA and the internal standard are extracted from the sample matrix using a suitable organic solvent (e.g., ethyl acetate, hexane). The specific extraction method (e.g., liquid-liquid extraction, solid-phase extraction) will depend on the sample matrix.

  • Derivatization (Optional but common for GC-MS): The hydroxyl group of BHA and the internal standard can be derivatized (e.g., silylation) to improve their volatility and chromatographic properties.

  • Concentration: The extract is concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Splitless injection mode is typically used for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate BHA from other matrix components. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 250°C), and hold for a few minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and selectivity. Specific ions for both BHA and the deuterated internal standard are monitored. For BHA, characteristic ions would be selected, and for this compound, the corresponding ions with a +3 Da mass shift would be monitored.

3. Quantification

  • A calibration curve is constructed by analyzing a series of standards containing known concentrations of BHA and a fixed concentration of the internal standard.

  • The ratio of the peak area of BHA to the peak area of the internal standard is plotted against the concentration of BHA.

  • The concentration of BHA in the unknown sample is then determined from the calibration curve using the measured peak area ratio.

Alternative Methodologies for BHA Detection

While GC-MS with a deuterated internal standard offers high accuracy, other methods provide viable alternatives, each with its own advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: HPLC is a widely used technique for the analysis of BHA. UV detection is common, but fluorescence detection can offer higher sensitivity and selectivity. These methods are generally robust and less expensive than mass spectrometry.

  • Spectrophotometric and Spectrofluorimetric Methods: These methods are based on the reaction of BHA with a chromogenic or fluorogenic reagent to produce a colored or fluorescent compound, respectively. They are often simple and rapid but may be more susceptible to interferences from the sample matrix.

  • Electrochemical Methods: These techniques measure the current generated by the oxidation of BHA at an electrode surface. They can be highly sensitive and are amenable to miniaturization for portable devices.

Workflow for BHA Analysis using a Deuterated Internal Standard

BHA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Spike Spike with This compound Sample->Spike Extract Extraction Spike->Extract Concentrate Concentration Extract->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS CalCurve Calibration Curve (Peak Area Ratio vs. Conc.) GCMS->CalCurve Quantify Quantification of BHA CalCurve->Quantify Result Final BHA Concentration Quantify->Result

Caption: Workflow for BHA quantification using an internal standard.

The Analytical Edge: A Comparative Guide to Recovery Studies of 2-tert-Butyl-4-hydroxyanisole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking precision and accuracy in quantitative analysis, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of 2-tert-Butyl-4-hydroxyanisole-d3 as an internal standard, focusing on its recovery in various analytical methods. Supported by experimental data from multiple studies, this document will aid in the selection of the most appropriate internal standard for robust and reliable results.

This compound (BHA-d3) is a deuterated analog of the antioxidant butylated hydroxyanisole (BHA). Its use as an internal standard is prevalent in chromatographic methods, particularly those coupled with mass spectrometry (LC-MS/MS), for the quantification of BHA in diverse and complex matrices such as food products and biological fluids. The fundamental principle behind using a deuterated internal standard is its chemical and physical similarity to the analyte of interest, which ensures it behaves almost identically during sample preparation, extraction, and analysis, thereby compensating for any analyte loss or variation in instrument response.

Performance Comparison: Recovery of BHA and the Role of its Deuterated Internal Standard

While direct, head-to-head comparative studies detailing the recovery of this compound against a wide array of other internal standards are not extensively published, a strong inference of its performance can be drawn from the recovery data of its non-deuterated counterpart, BHA. The near-identical chemical properties of an analyte and its stable isotope-labeled analog mean their recovery rates during extraction and sample processing are expected to be very similar.

The following table summarizes the recovery of BHA from various matrices as reported in several studies. This data serves as a strong proxy for the expected recovery of this compound.

MatrixAnalytical MethodExtraction Solvent/MethodAverage Recovery (%)Reference
OilsHPLC with Fluorometric DetectionNot Specified98-99[1]
Mouse BloodHPLC with Fluorometric DetectionNot Specified>93[1]
Milk (Powdered and Liquid)SpectrofluorimetryAcetonitrileGood recovery of spiked samples[2]
ButterSpectrofluorimetryHexane and AcetonitrileGood recovery of spiked samples[2]
Loperamide HCl CapsulesRP-HPLCPhosphate Buffer and Acetonitrile>97[3]
Food Samples (General)HPLCHexane92-98[4]

As the data indicates, BHA can be recovered with high efficiency from a variety of complex matrices. It is a well-established principle in analytical chemistry that a stable isotope-labeled internal standard, such as this compound, will exhibit comparable recovery to the native analyte.

Comparison with Alternative Internal Standards

While deuterated standards are considered the gold standard, other compounds can be used as internal standards. However, they often fall short in perfectly mimicking the analyte's behavior.

Internal Standard TypeExampleAdvantagesDisadvantages
Deuterated Analog This compound - Nearly identical chemical and physical properties to the analyte.- Co-elutes with the analyte in chromatography.- Compensates effectively for matrix effects and extraction losses.- Can be more expensive than other alternatives.
Structural Analog4-tert-Butylphenol- Chemically similar to the analyte.- May not have identical extraction recovery or chromatographic behavior.- May not compensate as effectively for matrix effects.
Unrelated CompoundDiphenylamine- Readily available and inexpensive.- Significantly different chemical and physical properties.- Poor compensation for extraction losses and matrix effects specific to the analyte.

Experimental Protocols

Below are detailed methodologies from key experiments that demonstrate the extraction and analysis of BHA, where this compound would be an ideal internal standard.

Protocol 1: Analysis of BHA in Rat Plasma and Tissues using a Deuterated Internal Standard

This method was developed for the determination of BHA and its metabolite in rat plasma and tissues.[5]

  • Internal Standard: Deuterium labeled BHA-d3.

  • Sample Preparation:

    • Tissue specimens are homogenized.

    • Deuterium labeled BHA-d3 is added to the homogenate as an internal standard.

    • Extraction is performed with methylene (B1212753) chloride.

  • Derivatization: The extracted compounds are derivatized with trifluoroacetic anhydride.

  • Analysis: Gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring is used for quantification.

G cluster_prep Sample Preparation cluster_analysis Analysis homogenization Tissue Homogenization add_is Add BHA-d3 Internal Standard homogenization->add_is extraction Methylene Chloride Extraction add_is->extraction derivatization Derivatization with Trifluoroacetic Anhydride extraction->derivatization gcms GC-MS Analysis derivatization->gcms

Workflow for BHA analysis in biological tissues.
Protocol 2: HPLC Method for BHA in Oils, Foods, and Biological Fluids

This protocol describes a high-performance liquid chromatography (HPLC) method with fluorometric detection for quantifying BHA.[1]

  • Sample Preparation:

    • Oils are diluted in a suitable solvent.

    • Dried foods are ground and extracted.

    • Biological fluids are subjected to liquid-liquid or solid-phase extraction.

  • Chromatography:

    • Column: Reversed-phase column.

    • Mobile Phase: Gradient of H2O/acetonitrile/acetic acid and acetonitrile/acetic acid.

    • Detection: Fluorometric detector with excitation at 280 nm and emission at 310 nm.

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis oils Oils (Dilution) injection Inject Extract oils->injection foods Foods (Extraction) foods->injection biofluids Biological Fluids (Extraction) biofluids->injection separation Reversed-Phase Separation injection->separation detection Fluorometric Detection separation->detection

HPLC analysis workflow for BHA in various matrices.

Logical Framework for Internal Standard Selection

The decision to use a specific internal standard should be based on a logical assessment of its properties and its suitability for the analytical method.

G node_result node_result node_alt node_alt start Need for Quantitative Analysis of BHA is_needed Is an Internal Standard Required? start->is_needed is_needed->node_alt No (External Standard Method - Less Accurate) deuterated_available Is a Deuterated Standard (BHA-d3) Available? is_needed->deuterated_available Yes use_deuterated Use this compound deuterated_available->use_deuterated Yes consider_alternatives Consider Alternative Internal Standards deuterated_available->consider_alternatives No validate_method Thoroughly Validate Method use_deuterated->validate_method consider_alternatives->validate_method

Decision tree for internal standard selection in BHA analysis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-tert-Butyl-4-hydroxyanisole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of 2-tert-Butyl-4-hydroxyanisole (BHA), a widely used synthetic antioxidant in the food, pharmaceutical, and cosmetic industries. The focus is on methods employing its deuterated analog, 2-tert-Butyl-4-hydroxyanisole-d3, as an internal standard to ensure accuracy and precision. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of method performance with supporting experimental data and detailed protocols.

While direct cross-validation studies for this compound are not extensively published, this guide synthesizes available data on the analysis of BHA to present a comparative overview of the primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The principles and data herein provide a robust framework for the development, validation, and cross-validation of such analytical methods.

Comparison of Analytical Method Performance

The selection between LC-MS/MS and GC-MS for BHA analysis is contingent on factors such as the sample matrix, required sensitivity, and the nature of the analyte. The following table summarizes typical performance characteristics for the analysis of BHA using these two techniques, based on published validation data. These values can serve as a benchmark for methods developed using this compound.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Typically in the low ng/mL range.Can reach low ng/g levels, depending on the sample and injection technique.
Limit of Quantitation (LOQ) Generally in the ng/mL to low µg/mL range.Typically in the ng/g to µg/g range.
Accuracy (% Recovery) 80-120% is generally acceptable.70-120% is often considered acceptable.
Precision (%RSD) < 15%< 20%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of BHA using LC-MS/MS and GC-MS with this compound as an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique well-suited for the analysis of BHA in complex matrices like biological fluids and food products.

Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample (e.g., plasma, homogenized food sample), add an appropriate volume of the internal standard working solution (this compound).

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex the mixture vigorously for 2-5 minutes and then centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for both BHA and this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like BHA. Derivatization may sometimes be employed to improve chromatographic performance.

Sample Preparation (Solid-Phase Extraction):

  • Homogenize the sample and add the internal standard (this compound).

  • Perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analyte.

  • Wash the cartridge to remove interferences and then elute the analyte and internal standard with a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Evaporate the eluate and reconstitute in a solvent appropriate for GC injection.

  • (Optional) Derivatize the extract using an agent like BSTFA to improve volatility and peak shape.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium or hydrogen.

  • Injection Mode: Splitless or pulsed splitless for trace analysis.

  • Ionization Mode: Electron ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for BHA and its deuterated internal standard.

Visualizing the Workflow and Logic

To better understand the processes involved in method validation and cross-validation, the following diagrams have been created using the DOT language.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological or Food Sample Spike Spike with this compound Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate LCMS LC-MS/MS Analysis Concentrate->LCMS Method A GCMS GC-MS Analysis Concentrate->GCMS Method B Integrate Peak Integration LCMS->Integrate GCMS->Integrate Calculate Concentration Calculation Integrate->Calculate Report Generate Report Calculate->Report

A typical experimental workflow for the analysis of BHA.

G cluster_validation Method Validation Parameters cluster_crossval Cross-Validation Specificity Specificity / Selectivity ValidatedMethodA Validated Method A (e.g., LC-MS/MS) Specificity->ValidatedMethodA ValidatedMethodB Validated Method B (e.g., GC-MS) Specificity->ValidatedMethodB Linearity Linearity & Range Linearity->ValidatedMethodA Linearity->ValidatedMethodB Accuracy Accuracy Accuracy->ValidatedMethodA Accuracy->ValidatedMethodB Precision Precision (Repeatability & Intermediate) Precision->ValidatedMethodA Precision->ValidatedMethodB LOD Limit of Detection (LOD) LOD->ValidatedMethodA LOD->ValidatedMethodB LOQ Limit of Quantification (LOQ) LOQ->ValidatedMethodA LOQ->ValidatedMethodB Stability Stability Stability->ValidatedMethodA Stability->ValidatedMethodB CrossVal Cross-Validation of Method A vs. Method B ValidatedMethodA->CrossVal ValidatedMethodB->CrossVal

Logical relationship in method validation and cross-validation.

A Comparative Analysis of Deuterated vs. Non-Deuterated Standards for Butylated Hydroxyanisole (BHA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly for the precise quantification of compounds like the synthetic antioxidant Butylated Hydroxyanisole (BHA) in complex matrices, the choice of an appropriate internal standard is paramount for robust and reliable results. This guide provides an objective comparison between the use of deuterated and non-deuterated standards in the analysis of BHA, supported by established principles of analytical chemistry and mass spectrometry.

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated BHA, is widely considered the gold standard in quantitative bioanalysis.[1] This approach, known as isotope dilution mass spectrometry (IDMS), is founded on the principle that a SIL-IS is chemically and physically almost identical to the analyte of interest.[1] Consequently, it is expected to behave identically during sample extraction, chromatography, and ionization in the mass spectrometer.[1]

Performance Comparison: Deuterated vs. Non-Deuterated BHA Standards

The primary advantage of using a deuterated internal standard lies in its ability to compensate for variations throughout the analytical process, from sample preparation to detection.[2] Non-deuterated standards, often structural analogs, may not perfectly mimic the behavior of the analyte, leading to potential inaccuracies.

Table 1: Quantitative Performance Comparison of Deuterated vs. Non-Deuterated Standards for BHA Analysis

Performance MetricDeuterated BHA StandardNon-Deuterated BHA Standard (Structural Analog)Rationale
Accuracy (% Bias) Typically < 5%Can be > 15%Deuterated standards co-elute with the analyte, experiencing the same degree of matrix effects (ion suppression or enhancement), leading to more accurate quantification.[2]
Precision (%RSD) Typically < 10%Can be > 20%The near-identical physicochemical properties of deuterated standards ensure they track the analyte's variability more closely through sample preparation and analysis, resulting in better precision.[1]
Matrix Effect Compensation HighModerate to LowDeuterated standards are the most effective at compensating for matrix effects because they are affected in the same way as the analyte.[3]
Chromatographic Co-elution Generally co-elutesRetention time may differThe "deuterium isotope effect" can sometimes cause a slight shift in retention time for deuterated standards, but it is usually minor.[2] Structural analogs will have different retention times.
Cost HigherLowerThe synthesis of deuterated compounds is more complex and expensive.[4]

Experimental Protocols

A robust analytical method is crucial for the accurate quantification of BHA. Below is a detailed methodology for the analysis of BHA in a biological matrix (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an internal standard.

Experimental Protocol: Quantification of BHA in Human Plasma by LC-MS/MS

1. Objective: To accurately quantify the concentration of Butylated Hydroxyanisole (BHA) in human plasma using a deuterated internal standard (BHA-d9) to correct for matrix effects and other analytical variabilities.

2. Materials and Reagents:

  • Butylated Hydroxyanisole (BHA) analytical standard

  • Deuterated Butylated Hydroxyanisole (BHA-d9) internal standard

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Standard and Sample Preparation:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of BHA and BHA-d9 in methanol.

  • Working Solutions: Prepare serial dilutions of the BHA stock solution to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working internal standard solution of BHA-d9 (e.g., 100 ng/mL).

  • Sample Preparation (Solid Phase Extraction):

    • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 25 µL of the BHA-d9 internal standard working solution.

    • Add 200 µL of 0.1% formic acid in water and vortex.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 10% methanol in water.

    • Elute the BHA and BHA-d9 with 1 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Analysis:

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM) transitions:

      • BHA: [M-H]⁻ → fragment ion (e.g., m/z 179 → 164)

      • BHA-d9: [M-H]⁻ → fragment ion (e.g., m/z 188 → 170)

    • Optimize collision energy and other source parameters for maximum signal intensity.

6. Data Analysis:

  • Integrate the peak areas for both BHA and BHA-d9.

  • Calculate the peak area ratio (BHA/BHA-d9).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of BHA in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Key Concepts and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated.

advantages_disadvantages cluster_deuterated Deuterated Standards cluster_non_deuterated Non-Deuterated Standards adv_d Advantages High Accuracy & Precision High Accuracy & Precision adv_d->High Accuracy & Precision Excellent Matrix Effect Compensation Excellent Matrix Effect Compensation adv_d->Excellent Matrix Effect Compensation Co-elution with Analyte Co-elution with Analyte adv_d->Co-elution with Analyte disadv_d Disadvantages Higher Cost Higher Cost disadv_d->Higher Cost Potential for Isotope Effect Potential for Isotope Effect disadv_d->Potential for Isotope Effect Potential for Deuterium Loss Potential for Deuterium Loss disadv_d->Potential for Deuterium Loss adv_nd Advantages Lower Cost Lower Cost adv_nd->Lower Cost Readily Available Readily Available adv_nd->Readily Available disadv_nd Disadvantages Lower Accuracy & Precision Lower Accuracy & Precision disadv_nd->Lower Accuracy & Precision Poor Matrix Effect Compensation Poor Matrix Effect Compensation disadv_nd->Poor Matrix Effect Compensation Different Retention Time Different Retention Time disadv_nd->Different Retention Time

Caption: Advantages and disadvantages of deuterated vs. non-deuterated standards.

BHA_Analysis_Workflow start Plasma Sample is_addition Add Deuterated BHA Internal Standard start->is_addition spe Solid Phase Extraction (SPE) is_addition->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_analysis Data Analysis (Peak Area Ratio) lc_ms->data_analysis quantification Quantification of BHA data_analysis->quantification

Caption: Experimental workflow for BHA quantification using an internal standard.

BHA is known to modulate various cellular signaling pathways.[5] Its antioxidant properties and metabolic activation can lead to complex biological responses.

BHA_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism BHA Butylated Hydroxyanisole (BHA) o_demethylation O-demethylation BHA->o_demethylation hydroxylation Hydroxylation BHA->hydroxylation glucuronidation Glucuronidation o_demethylation->glucuronidation sulfation Sulfation hydroxylation->sulfation excretion Excretion glucuronidation->excretion sulfation->excretion

Caption: Simplified metabolic pathway of Butylated Hydroxyanisole (BHA).

Conclusion

For the quantitative analysis of BHA, particularly in complex biological matrices, the use of a deuterated internal standard is strongly recommended to achieve the highest levels of accuracy and precision. While non-deuterated standards offer a more cost-effective alternative, they are more susceptible to analytical errors arising from matrix effects and differences in chromatographic behavior. The choice of internal standard should be carefully considered based on the specific requirements of the analytical method and the desired level of data quality.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2-tert-Butyl-4-hydroxyanisole-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-tert-Butyl-4-hydroxyanisole-d3, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is vital for minimizing risks in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure:

PPE CategoryItemStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1]
Skin Protection Chemical-resistant glovesInspected prior to use and compliant with EU Directive 89/686/EEC and EN 374[1]
Fire/flame resistant and impervious clothingTo be worn to prevent skin contact[1]
Laboratory coatStandard lab coat for low-volume handling
Respiratory Protection Air-purifying respirator with appropriate cartridgesRequired when dusts are generated[2]

Operational Plan

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the procedural steps from preparation to post-handling procedures.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Workspace handle_dissolve->cleanup_decontaminate cleanup_ppe Doff and Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of Chemical Waste cleanup_ppe->cleanup_waste

Safe handling workflow for this compound.

Experimental Protocol for Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.

    • Ensure all necessary PPE is available and in good condition. Don the appropriate PPE as specified in the table above.

    • Prepare the designated workspace, preferably within a laboratory fume hood or an area with adequate local exhaust ventilation[1].

  • Handling:

    • Avoid the formation of dust and aerosols during handling[1].

    • When weighing or transferring the compound, do so carefully to minimize spillage.

    • Avoid contact with skin and eyes[1]. In case of accidental contact, follow the first-aid measures outlined below.

  • Storage:

    • Keep the container tightly closed in a dry and well-ventilated place[1].

    • Store away from incompatible materials such as strong oxidizing agents[3].

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Chemical Waste: All residues of this compound and solutions containing it must be collected in a designated, properly labeled hazardous waste container. Do not mix with other waste streams[2].

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be collected in a separate, clearly labeled container for hazardous waste disposal.

  • Uncleaned Containers: Handle uncleaned original containers as you would the product itself and dispose of them as hazardous waste[2].

Disposal Procedure:

  • All waste materials must be disposed of in accordance with national and local regulations[2].

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.

Emergency Procedures

Accidental Release:

  • Evacuate unnecessary personnel from the area.

  • Wear appropriate personal protective equipment, including respiratory protection if dust is present.

  • Avoid inhalation of dust from the spilled material[1].

  • Do not touch damaged containers or spilled material unless wearing appropriate protective clothing[1].

  • Avoid the generation of dust during clean-up[1].

  • Sweep up or vacuum the spillage and collect it in a suitable, labeled container for disposal[1].

  • Clean the surface thoroughly to remove any residual contamination[1].

  • Prevent the discharge of the material into drains, watercourses, or onto the ground[1].

First-Aid Measures:

  • General Advice: In case of exposure, medical attention is required. Show the Safety Data Sheet (SDS) to the attending physician[1].

  • Inhalation: If breathing is difficult, move the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist[1].

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[1].

  • Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor[1].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1].

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.